Protriptyline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIARFWQZKAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-55-4 (hydrochloride) | |
| Record name | Protriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023535 | |
| Record name | Protriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Freely sol in water /hydrochloride/, 2.31e-04 g/L | |
| Record name | Protriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROTRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
438-60-8 | |
| Record name | Protriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Protriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protriptyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NDU154T12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROTRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-171 °C (Protriptyline HCl), Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/, 169 - 171 °C (protriptyline hydrochloride) | |
| Record name | Protriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROTRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Protriptyline's Neuronal Circuitry Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline, a secondary amine tricyclic antidepressant (TCA), exerts its therapeutic effects through a complex interplay with various neuronal circuits. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. Quantitative data on its binding affinities and functional effects are presented in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
This compound's principal mechanism of action is the blockade of norepinephrine (NE) and serotonin (5-HT) reuptake from the synaptic cleft.[1][2][3] By inhibiting the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic neurotransmission.[4][5]
This compound exhibits a significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[6] Its affinity for the dopamine transporter (DAT) is considerably lower, suggesting a less direct role in dopaminergic signaling.[6] However, by blocking NET in the frontal cortex, this compound can indirectly increase dopamine neurotransmission, as dopamine can be cleared by NET in this brain region.[4]
Quantitative Analysis of Transporter Binding
The binding affinities of this compound for human monoamine transporters are summarized in the table below. These values, presented as inhibitory constants (Ki), indicate the concentration of the drug required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.
| Transporter | Binding Affinity (Ki, nM) | Species |
| Norepinephrine Transporter (NET) | 1.41[6] | Human |
| Serotonin Transporter (SERT) | 19.6[6] | Human |
| Dopamine Transporter (DAT) | 2,100[6] | Human |
Interaction with Neuronal Receptors
Beyond its effects on neurotransmitter reuptake, this compound interacts with a range of postsynaptic and presynaptic receptors. These interactions contribute to both its therapeutic efficacy and its side-effect profile. This compound displays notable affinity for alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors.[6]
Receptor Binding Affinities
The following table details the binding affinities of this compound for various neuronal receptors.
| Receptor | Binding Affinity (Ki, nM) | Species | G-Protein Coupling |
| Alpha-1 Adrenergic (α1) | 130[6] | Human | Gq[7] |
| Alpha-2 Adrenergic (α2) | 6,600[6] | Human | Gi/o |
| Histamine H1 | 7.2–25[6] | Human | Gq[8] |
| Muscarinic Acetylcholine (mACh) | 25[6] | Human | Gq/11 (M1, M3, M5)[9][10][11][12] |
| Dopamine D2 | 2,300[6] | Human | Gi/o |
Downstream Signaling Pathways
The sustained increase in synaptic norepinephrine and serotonin, coupled with direct receptor interactions, triggers a cascade of intracellular signaling events that are believed to underlie the delayed therapeutic effects of this compound. While direct studies on this compound are limited, research on other TCAs points to the modulation of key signaling pathways, including the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) cascades.
The cAMP/PKA/CREB Pathway
Increased norepinephrine in the synapse leads to the activation of Gs-coupled adrenergic receptors, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).
cAMP/PKA/CREB Signaling Pathway
Receptor-Mediated Signaling
This compound's antagonist activity at alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors also influences intracellular signaling. These receptors are primarily coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Gq-Coupled Receptor Signaling Pathway
Electrophysiological Effects
By modulating neurotransmitter levels and receptor activity, this compound alters the firing patterns of neurons in key brain circuits. Chronic administration of TCAs has been shown to decrease the spontaneous firing rate of noradrenergic neurons in the locus coeruleus.[13] This is thought to be a compensatory response to the increased synaptic norepinephrine, mediated by feedback mechanisms.[13]
Experimental Protocols
The data presented in this guide are derived from a variety of established experimental techniques. Below are detailed methodologies for key assays used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug for a specific receptor or transporter.
-
Objective: To determine the Ki of this compound for a target of interest.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter.
-
Radiolabeled ligand specific for the target (e.g., [³H]nisoxetine for NET).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the ability of a drug to inhibit the reuptake of neurotransmitters into nerve terminals.
-
Objective: To determine the IC50 of this compound for inhibiting norepinephrine or serotonin reuptake.
-
Materials:
-
Synaptosomes (resealed nerve terminals) prepared from specific brain regions (e.g., cortex for NET, brainstem for SERT).
-
Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).
-
This compound at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C to allow for uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Calculate the percent inhibition of uptake at each this compound concentration.
-
Determine the IC50 value from a concentration-response curve.
-
Synaptosomal Uptake Assay Workflow
Conclusion
This compound's mechanism of action in neuronal circuits is multifaceted, extending beyond simple reuptake inhibition. Its high affinity for the norepinephrine transporter, coupled with interactions with various postsynaptic receptors, initiates a complex cascade of downstream signaling events. These events, including the modulation of the cAMP/PKA/CREB pathway, ultimately lead to alterations in gene expression and neuronal plasticity, which are thought to be the basis for its therapeutic antidepressant effects. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel and more targeted antidepressant therapies.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. search.library.albany.edu [search.library.albany.edu]
- 12. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tricyclic antidepressants: effects on the firing rate of brain noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Protriptyline and Its Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline is a tricyclic antidepressant (TCA) belonging to the dibenzocycloheptene class, distinguished by its energizing rather than sedating properties.[1] This technical guide provides a comprehensive overview of the core synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it explores the landscape of novel derivatives, outlining synthetic strategies for their creation and presenting available pharmacological data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities based on the this compound scaffold.
Core Synthesis of this compound
The chemical name for this compound is N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine. Its synthesis primarily originates from the key intermediate, dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one), or its reduced form, 5H-dibenzo[a,d]cycloheptene. Two principal synthetic routes have been established: the Grignard reaction pathway and an alternative pathway involving deprotonation with n-butyllithium.
Grignard Reaction Pathway
This classic method involves the reaction of dibenzosuberone with a suitable Grignard reagent, followed by dehydration and subsequent amination.
Experimental Protocol:
-
Preparation of the Grignard Reagent: 3-(Dimethylamino)propylmagnesium chloride is prepared by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF). The reaction is typically initiated with a crystal of iodine.
-
Reaction with Dibenzosuberone: A solution of dibenzosuberone in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature, usually 0°C. The reaction mixture is then stirred at room temperature to ensure completion.
-
Hydrolysis and Dehydration: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then dehydrated under acidic conditions, for instance, by heating with sulfuric acid, to yield the corresponding exocyclic double bond.
-
Demethylation: The resulting tertiary amine is demethylated to the secondary amine, this compound. This can be achieved through various methods, such as the von Braun reaction or with the use of phosgene or its equivalents followed by hydrolysis.
n-Butyllithium Pathway
This alternative route begins with 5H-dibenzo[a,d]cycloheptene, the reduced form of dibenzosuberone.
Experimental Protocol:
-
Deprotonation: 5H-dibenzo[a,d]cycloheptene is dissolved in an anhydrous ethereal solvent, such as THF, and cooled to a low temperature (e.g., -78°C). A solution of n-butyllithium in hexanes is then added dropwise to effect deprotonation at the 5-position, forming a carbanion.
-
Alkylation: A dihaloalkane, such as 1-bromo-3-chloropropane, is added to the solution of the carbanion. The more reactive halogen (in this case, bromine) undergoes nucleophilic substitution, attaching the 3-chloropropyl side chain at the 5-position.
-
Amination: The resulting 5-(3-chloropropyl)-5H-dibenzo[a,d]cycloheptene is then reacted with an excess of methylamine in a suitable solvent to displace the chloride and form this compound.
-
Purification: The crude this compound is purified by column chromatography on silica gel, followed by conversion to its hydrochloride salt and recrystallization.
Synthesis of Novel this compound Derivatives
The development of novel this compound derivatives aims to improve the therapeutic profile by enhancing efficacy, reducing side effects, or altering pharmacokinetic properties. Modifications can be targeted at the tricyclic nucleus or the N-methylpropanamine side chain.
Ring-Substituted Derivatives
Introducing substituents on the aromatic rings of the dibenzocycloheptene nucleus can significantly impact pharmacological activity. For instance, bromination of the dibenzosuberone precursor can lead to novel halogenated derivatives.
Experimental Protocol for Brominated Derivatives:
-
Bromination of Dibenzosuberone: Dibenzosuberone can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This can lead to a mixture of mono- and di-brominated products, which can be separated by chromatography.
-
Synthesis via Grignard Reaction: The separated brominated dibenzosuberone isomers can then be subjected to the Grignard reaction pathway as described in section 1.1 to yield the corresponding brominated this compound analogs.
N-Substituted Derivatives
Modification of the amine side chain offers another avenue for creating novel derivatives. This can involve the replacement of the methyl group with other alkyl or aryl substituents.
Experimental Protocol for N-Aryl Derivatives:
-
Demethylation of this compound: this compound can be demethylated to its corresponding primary amine, northis compound.
-
N-Arylation: Northis compound can then be N-arylated using various methods, such as the Buchwald-Hartwig amination, by reacting it with an aryl halide in the presence of a palladium catalyst and a suitable base.
Data Presentation
Synthesis and Pharmacological Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₂₁N | --INVALID-LINK-- |
| Molar Mass | 263.38 g/mol | --INVALID-LINK-- |
| Melting Point (HCl salt) | 169-171 °C | --INVALID-LINK-- |
| Norepinephrine Transporter (NET) Kᵢ | 1.1 nM | --INVALID-LINK-- |
| Serotonin Transporter (SERT) Kᵢ | 16 nM | --INVALID-LINK-- |
| Dopamine Transporter (DAT) Kᵢ | 1,060 nM | --INVALID-LINK-- |
| Histamine H₁ Receptor Kᵢ | 16 nM | --INVALID-LINK-- |
| α₁-Adrenergic Receptor Kᵢ | 69 nM | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptor Kᵢ | 110 nM | --INVALID-LINK-- |
Synthesis and Pharmacological Data for Novel Derivatives (Hypothetical Examples)
No specific quantitative data for novel this compound derivatives was found in the public domain at the time of this report. The following table is a template for how such data should be presented.
| Derivative | Modification | Synthetic Yield (%) | NET Kᵢ (nM) | SERT Kᵢ (nM) | H₁ Kᵢ (nM) |
| Compound A | 3-Bromo | Data not available | Data not available | Data not available | Data not available |
| Compound B | N-Phenyl | Data not available | Data not available | Data not available | Data not available |
| Compound C | N-Benzyl | Data not available | Data not available | Data not available | Data not available |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Grignard Reaction Pathway
Caption: Experimental workflow for this compound synthesis via the Grignard reaction.
Experimental Workflow: n-Butyllithium Pathway
Caption: Experimental workflow for this compound synthesis via the n-butyllithium pathway.
Conclusion
The synthesis of this compound is well-established through two primary routes, both of which offer viable pathways to this important therapeutic agent. The exploration of novel derivatives, while less documented, holds promise for the development of next-generation antidepressants with improved pharmacological profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize new chemical entities based on the this compound scaffold. Further research is warranted to synthesize and evaluate a wider range of derivatives to fully elucidate the structure-activity relationships and identify lead candidates for clinical development.
References
Neurochemical Profile of Protriptyline Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline hydrochloride, a secondary amine tricyclic antidepressant (TCA), exerts its primary therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the neurochemical profile of this compound, detailing its binding affinities, reuptake inhibition properties, and the downstream signaling pathways it influences. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience research. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanism of action.
Introduction
This compound is a member of the tricyclic antidepressant class of drugs, distinguished by its energizing rather than sedating properties.[1] It is primarily indicated for the treatment of major depressive disorder and has also been used off-label for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD).[2] The core mechanism of action of this compound, like other TCAs, involves the inhibition of neurotransmitter reuptake in the synaptic cleft.[3][4] This guide provides an in-depth analysis of its specific interactions with key neurochemical targets.
Pharmacodynamics: Receptor and Transporter Interactions
The neurochemical profile of this compound is characterized by its high affinity for the norepinephrine transporter (NET) and a comparatively lower affinity for the serotonin transporter (SERT).[1][3] Its interaction with the dopamine transporter (DAT) is significantly weaker.[1] In addition to its effects on monoamine transporters, this compound also exhibits binding affinity for various other neurotransmitter receptors, which contributes to its overall pharmacological and side-effect profile.[1]
Data Presentation: Binding Affinities and Reuptake Inhibition
The following tables summarize the quantitative data on this compound's binding affinities (Ki) and inhibitory concentrations (IC50) for key neurotransmitter transporters and receptors. The Ki value represents the dissociation constant, where a lower value indicates higher binding affinity. The IC50 value is the concentration of the drug that inhibits 50% of the specific binding or uptake.
| Transporter | Binding Affinity (Ki) [nM] | Species |
| Norepinephrine Transporter (NET) | 1.41[1] | Human |
| Serotonin Transporter (SERT) | 19.6[1] | Human |
| Dopamine Transporter (DAT) | 2100[1] | Human |
Table 1: this compound Hydrochloride Binding Affinities for Monoamine Transporters.
| Receptor | Binding Affinity (Ki) [nM] | Species |
| Histamine H1 | 7.2 - 25[1] | Human |
| Muscarinic Acetylcholine (mACh) | 25[1] | Human |
| Alpha-1 Adrenergic | 130[1] | Human |
| Alpha-2 Adrenergic | 6600[1] | Human |
| Dopamine D2 | 2300[1] | Human |
| Histamine H2 | 398[1] | Human |
Table 2: this compound Hydrochloride Binding Affinities for Various Neurotransmitter Receptors.
| Transporter | Reuptake Inhibition (IC50) [nM] | Preparation |
| Norepinephrine (NE) | 18[5] | Rat Brain Slices |
| Norepinephrine (NE) | 4.6[5] | Rat Brain Synaptosomes |
| Serotonin (5-HT) | 130[5] | Rat Brain Slices |
| Serotonin (5-HT) | 90[5] | Rat Brain Synaptosomes |
Table 3: this compound Hydrochloride IC50 Values for Norepinephrine and Serotonin Reuptake Inhibition.
Signaling Pathways
The primary therapeutic effect of this compound is attributed to its potent inhibition of norepinephrine reuptake.[3] This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The elevated levels of norepinephrine activate postsynaptic adrenergic receptors, triggering downstream intracellular signaling cascades. One of the key downstream targets is the transcription factor cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and the long-term regulation of gene expression.[6][7][8] The activation of CREB can be mediated through both Protein Kinase A (PKA) and Protein Kinase C (PKC) dependent pathways.[6][9]
Downstream signaling pathway of norepinephrine reuptake inhibition.
Experimental Protocols
The characterization of this compound's neurochemical profile relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments used to determine binding affinities and reuptake inhibition.
Radioligand Binding Assay for Neurotransmitter Transporters
This protocol describes a method to determine the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medworksmedia.com [medworksmedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Tricyclic antidepressant agents. I. Comparison of the inhibition of the uptake of 3-H-noradrenaline and 14-C-5-hydroxytryptamine in slices and crude synaptosome preparations of the midbrain-hypothalamus region of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the cAMP response element-binding protein and activation of transcription by alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C-regulated cAMP response element-binding protein phosphorylation in cultured rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Protriptyline: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline, a second-generation tricyclic antidepressant (TCA), exerts its primary therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound for research applications. It details its mechanism of action, receptor binding profile, and effects on downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
This compound hydrochloride is a dibenzocycloheptene-derivative TCA distinguished from other members of its class by a more potent inhibition of norepinephrine reuptake and a less sedative profile.[1] Its energizing properties have led to its use in treating depression, particularly in withdrawn and anergic patients, as well as in other conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD).[1][2] A thorough understanding of its pharmacodynamic properties is crucial for its application in research and the development of novel therapeutics.
Mechanism of Action
The principal mechanism of action of this compound is the inhibition of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[3][4] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic signaling.[4] In the frontal cortex, where dopamine transporters (DAT) are sparse, this compound can also increase dopamine neurotransmission as dopamine reuptake is partially mediated by NET.[4]
At a molecular level, chronic administration of TCAs like this compound is thought to induce neuroadaptive changes, including alterations in receptor sensitivity in the cerebral cortex and hippocampus.[5] This may involve the down-regulation of β-adrenergic receptors and sensitization of postsynaptic serotonergic receptors.[5]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) of this compound for various neurotransmitter transporters and receptors. This data is essential for understanding its pharmacological profile and potential off-target effects.
Table 1: this compound Affinity for Monoamine Transporters
| Transporter | Species | Ki (nM) | Reference(s) |
| Norepinephrine Transporter (NET) | Human | 1.41 | [6] |
| Serotonin Transporter (SERT) | Human | 19.6 | [6] |
| Dopamine Transporter (DAT) | Human | 2,100 | [6] |
Table 2: this compound Affinity for Various Receptors
| Receptor | Species | Ki (nM) | Reference(s) |
| Histamine H1 | Human | 7.2 - 25 | [6] |
| Histamine H2 | Human | 398 | [6] |
| Muscarinic Acetylcholine (mACh) | Human | 25 | [6] |
| Alpha-1 Adrenergic (α1) | Human | 130 | [6] |
| Alpha-2 Adrenergic (α2) | Human | 6,600 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the pharmacodynamics of this compound.
Neurotransmitter Reuptake Inhibition Assays
These assays are fundamental to determining the potency of this compound at inhibiting norepinephrine and serotonin transporters.
This protocol is adapted from a validated assay using the human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the human norepinephrine transporter (hNET).[6][7]
Materials:
-
SK-N-BE(2)C cells (ATCC® CRL-2271™)
-
Culture medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) assay buffer
-
[³H]Norepinephrine ([³H]NE)
-
This compound hydrochloride
-
Desipramine (as a positive control)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in T75 flasks with EMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Plating: On day 1, plate the cells in 24-well plates pre-coated with polyethylenimine (PEI) and incubate overnight.
-
Assay Preparation: On day 2, wash the cells with KRH assay buffer. Prepare serial dilutions of this compound and a working stock of [³H]NE in KRH buffer. The final concentration of [³H]NE should be at its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells).[6]
-
Incubation: Initiate the assay by adding the [³H]NE and this compound dilutions to the wells. For total binding (TB), add buffer instead of the test compound. For non-specific binding (NSB), use a high concentration of a known NET inhibitor like desipramine (e.g., 5 µM).[6]
-
Termination: Incubate for a defined period (e.g., 105 minutes at room temperature) and then terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[6]
-
Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³H]NE uptake by this compound compared to the control and determine the IC₅₀ value.
This protocol utilizes the human placental choriocarcinoma cell line, JAR, which endogenously expresses the human serotonin transporter (hSERT).[5][8]
Materials:
-
JAR cells (ATCC® HTB-144™)
-
Culture medium: RPMI-1640 with 10% FBS
-
KRH assay buffer
-
[³H]Serotonin ([³H]5-HT)
-
This compound hydrochloride
-
Citalopram (as a positive control)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture JAR cells in appropriate flasks with RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Plating: On day 1, plate the cells in 96-well plates pre-coated with PEI and incubate overnight.
-
Assay Preparation: On day 2, wash the cells with KRH assay buffer. Prepare serial dilutions of this compound and a working stock of [³H]5-HT in KRH buffer. The final concentration of [³H]5-HT should be at its Kₘ value (approximately 1.0 µM for JAR cells).[8]
-
Incubation: Initiate the assay by adding the [³H]5-HT and this compound dilutions to the wells. For total binding, add buffer. For non-specific binding, use a high concentration of a known SERT inhibitor like citalopram (e.g., 5 µM).[8]
-
Termination: Incubate for 60 minutes at 37°C and then terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[8]
-
Lysis and Counting: Lyse the cells and measure the radioactivity.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for various receptors.
This is a generalized protocol that can be adapted for various receptors (e.g., histamine H1, muscarinic, adrenergic) by using specific cell membranes or tissues expressing the receptor of interest and a corresponding radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer (specific to the receptor)
-
Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors)[9][10]
-
This compound hydrochloride
-
Unlabeled ligand for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[11][12][13]
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical or fluorescence detection
-
This compound hydrochloride
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) under anesthesia using a stereotaxic frame. Allow the animal to recover.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using a sensitive analytical method like HPLC.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time to observe the time course of this compound's effect.
Downstream Signaling Pathways
The primary action of this compound on neurotransmitter reuptake initiates a cascade of downstream signaling events. A key pathway affected is the cyclic adenosine monophosphate (cAMP) signaling cascade.
cAMP Signaling Pathway
Inhibition of norepinephrine reuptake by this compound leads to increased activation of postsynaptic adrenergic receptors, particularly β-adrenergic receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Chronic antidepressant treatment has been shown to up-regulate the cAMP pathway.
Materials:
-
Cell line expressing the adrenergic receptor of interest (e.g., β-adrenergic receptor)
-
Cell culture reagents
-
This compound hydrochloride
-
Norepinephrine
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture and Plating: Culture and plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with a fixed concentration of norepinephrine to activate the adrenergic receptors.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on norepinephrine-stimulated cAMP production.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacodynamics of this compound.
Caption: Mechanism of action of this compound in the synapse.
Caption: Downstream cAMP signaling pathway affected by this compound.
Caption: Experimental workflow for this compound's pharmacodynamic characterization.
Conclusion
This compound is a potent inhibitor of the norepinephrine transporter with additional effects on the serotonin transporter and various other receptors. This in-depth technical guide provides a foundation for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing its pharmacodynamic profile. The provided methodologies and data serve as a valuable resource for further investigation into the therapeutic potential and molecular mechanisms of this compound and related compounds. A comprehensive understanding of its interactions with multiple targets is critical for both elucidating its therapeutic effects and anticipating potential adverse reactions in clinical and research settings.
References
- 1. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK-N-BE(2) Cells [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Protriptyline: An In-depth Examination of Its Effects on Neuronal Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline, a secondary amine tricyclic antidepressant (TCA), has been utilized in the management of depression and other neurological conditions. Its therapeutic efficacy is primarily attributed to its potent inhibition of the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters.[1][2][3] While its primary mechanism of action is well-established, a comprehensive understanding of its downstream effects on specific intracellular signaling pathways in neurons remains an area of active investigation. This technical guide provides a detailed overview of the known effects of this compound on neuronal signaling, drawing from available data and extrapolating from studies on related TCAs to illuminate potential mechanisms. This document summarizes quantitative data, outlines detailed experimental protocols for key assays, and provides visualizations of the relevant signaling pathways and experimental workflows.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
This compound's principal pharmacological action is the blockade of monoamine reuptake transporters. As a secondary amine TCA, it exhibits a higher potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[1] This selective inhibition leads to an accumulation of norepinephrine and, to a lesser degree, serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.[2][3]
Quantitative Data: Transporter Binding Affinities
The affinity of this compound for monoamine transporters has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the transporter activity. A lower Ki value indicates a higher binding affinity.
| Transporter | Inhibition Constant (Ki) in nM | Reference |
| Norepinephrine Transporter (NET) | 5.4 | [4] |
| Serotonin Transporter (SERT) | 102 | PDSP Ki Database |
| Dopamine Transporter (DAT) | 4600 | PDSP Ki Database |
Table 1: this compound Binding Affinities for Monoamine Transporters.
Downstream Neuronal Signaling Pathways
While direct evidence for this compound's effects on specific downstream signaling pathways is limited, research on other TCAs, particularly amitriptyline, provides a framework for potential mechanisms. It is important to note that the following sections are largely based on findings from related compounds and represent putative pathways for this compound that warrant further investigation.
The cAMP/PKA/CREB Signaling Pathway
The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial mediator of neuronal plasticity and is a known target for several antidepressant medications.[5][6] Chronic administration of various antidepressants has been shown to upregulate this pathway.[6]
The proposed mechanism involves the following steps:
-
Increased synaptic norepinephrine, resulting from NET inhibition, leads to the activation of G-protein coupled receptors (GPCRs), such as β-adrenergic receptors.
-
Activation of these GPCRs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.
-
cAMP then activates Protein Kinase A (PKA).
-
PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).
-
Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in neuronal survival, plasticity, and differentiation. Studies on amitriptyline have demonstrated its ability to activate this pathway, leading to the production of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7][8][9]
The proposed mechanism, extrapolated from amitriptyline studies, is as follows:
-
TCAs can activate Fibroblast Growth Factor Receptors (FGFRs) in an indirect manner, possibly through the activation of matrix metalloproteinases (MMPs) that release FGFR ligands.
-
This leads to the phosphorylation and activation of the FGFR substrate 2α (FRS2α).
-
Activated FRS2α then triggers the Ras-Raf-MEK-ERK cascade, resulting in the phosphorylation and activation of ERK1/2.
-
Activated ERK can then phosphorylate various downstream targets, including transcription factors like CREB, contributing to changes in gene expression.[7][10]
References
- 1. psychdb.com [psychdb.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 7. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Protriptyline's Antidepressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of protriptyline, a tricyclic antidepressant. The document outlines its primary mechanism of action, binding affinities, and effects on neurotransmitter systems. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding this compound's molecular pharmacology.
Mechanism of Action
This compound's primary antidepressant effect is mediated through the inhibition of norepinephrine reuptake by blocking the norepinephrine transporter (NET).[1][2][3] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. At higher concentrations, this compound can also inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT).[1][2] Additionally, this compound exhibits antagonist activity at various other receptors, which contributes to its overall pharmacological profile and side effects. These include histamine H1 receptors and muscarinic acetylcholine receptors.[4]
Quantitative Data: Binding Affinities and Reuptake Inhibition
The following tables summarize the in-vitro binding affinities (Ki) and reuptake inhibition (IC50) values of this compound for various monoamine transporters and other receptors. These values are compiled from multiple studies and provide a quantitative measure of this compound's potency at these targets.
Table 1: Monoamine Transporter Binding Affinities and Reuptake Inhibition
| Target | Parameter | Value (nM) | Species |
| Norepinephrine Transporter (NET) | Ki | 1.41 | Human |
| Serotonin Transporter (SERT) | Ki | 19.6 | Human |
| Dopamine Transporter (DAT) | Ki | 2,100 | Human |
Data compiled from various sources.
Table 2: Receptor Binding Affinities
| Receptor | Parameter | Value (nM) | Species |
| Histamine H1 | Ki | 7.2–25 | Human |
| Histamine H2 | Ki | 398 | Human |
| Muscarinic Acetylcholine (mACh) | Ki | 25 | Human |
| Alpha-1 Adrenergic | - | - | - |
| Alpha-2 Adrenergic | Ki | 6,600 | Human |
Data compiled from various sources. A lower Ki value indicates a stronger binding affinity.
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize the antidepressant effects of this compound.
This assay measures the ability of this compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters (NET, SERT, DAT).
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
A solution containing a fixed concentration of a radiolabeled (e.g., [³H]norepinephrine, [³H]serotonin) or fluorescent neurotransmitter analog is added to each well to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at the appropriate temperature.
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular neurotransmitter.
-
-
Detection:
-
For radiolabeled neurotransmitters, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
For fluorescent neurotransmitter analogs, the fluorescence intensity is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by fitting the data to a dose-response curve.
This assay determines the binding affinity (Ki) of this compound for a specific transporter or receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the target transporter or receptor (e.g., hNET, hSERT, histamine H1 receptor).
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Assay Procedure:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]pyrilamine for H1 receptors) in the presence of varying concentrations of this compound or vehicle.
-
The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in-vitro characterization.
Caption: this compound's primary mechanism of action.
Caption: Potential neurotrophic signaling pathway modulated by antidepressants.
Caption: A typical experimental workflow for in-vitro characterization.
Downstream Signaling Effects
Beyond its direct effects on monoamine transporters, this compound, like other tricyclic antidepressants, is thought to influence intracellular signaling cascades that are crucial for neuronal plasticity and survival. While direct in-vitro evidence specifically for this compound is an area of ongoing research, studies on related compounds and the broader class of antidepressants suggest the involvement of pathways such as:
-
cAMP/PKA/CREB Pathway: Inhibition of norepinephrine reuptake can lead to increased activation of adrenergic receptors, which can modulate the activity of adenylyl cyclase and alter intracellular levels of cyclic AMP (cAMP). This can, in turn, activate Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which is involved in the transcription of genes related to neuroplasticity.
-
Neurotrophic Factor Signaling: Chronic antidepressant treatment has been shown to increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1][5] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, including the Ras/MAPK/ERK pathway, which are critical for neuronal survival, growth, and synaptic plasticity.[6][7][8][9][10][11][12][13][14]
-
GSK3β and Wnt/β-catenin Pathway: Glycogen synthase kinase 3 beta (GSK3β) is a key enzyme in multiple signaling pathways and has been implicated in the pathophysiology of depression.[3][4][15] Some antidepressants may modulate GSK3β activity, potentially through upstream kinases like Akt. The Wnt/β-catenin signaling pathway, which is crucial for neurodevelopment and synaptic plasticity, is also a potential downstream target.[16][17][18][19]
Further in-vitro studies using neuronal and glial cell cultures are necessary to fully elucidate the specific downstream signaling pathways directly modulated by this compound. Such studies could involve measuring changes in second messenger levels (e.g., cAMP, IP3), phosphorylation status of key signaling proteins (e.g., ERK, CREB, GSK3β), and the expression of genes related to neuroplasticity and cell survival.
Conclusion
The in-vitro characterization of this compound reveals it to be a potent inhibitor of the norepinephrine transporter, with secondary effects on the serotonin transporter at higher concentrations. Its interaction with various other receptors contributes to its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential antidepressant compounds. Future research should focus on further delineating the specific downstream signaling pathways modulated by this compound to gain a more comprehensive understanding of its molecular mechanisms of action and to identify potential novel targets for antidepressant drug development.
References
- 1. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amitriptyline is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Microglial GSK3β Activity Is Common to Different Kinds of Antidepressants: A Proposal for an In Vitro Screen to Detect Novel Antidepressant Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Catenin Drives Butyrophilin-like Molecule Loss and γδ T-cell Exclusion in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Direct Targeting β-Catenin Agents [mdpi.com]
- 19. β-Catenin drives distinct transcriptional networks in proliferative and nonproliferative cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial In-Vivo Screening of Protriptyline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vivo screening of protriptyline, a tricyclic antidepressant (TCA). It details the compound's mechanism of action, presents its receptor binding profile, outlines key experimental protocols for its evaluation in animal models, and visualizes critical pathways and workflows.
Introduction
This compound is a secondary amine tricyclic antidepressant distinguished by its energizing rather than sedating properties.[1] It has been used in the treatment of depression and narcolepsy.[2][3] Like other TCAs, its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems in the central nervous system (CNS).[4] Initial in-vivo screening in animal models is a critical step in drug development to characterize the pharmacological, behavioral, and potential therapeutic effects of a compound like this compound before proceeding to clinical trials. These models serve to establish proof-of-concept, determine effective dose ranges, and identify potential liabilities.
Pharmacodynamics and Mechanism of Action
This compound's primary mechanism of action is the inhibition of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) reuptake from the synaptic cleft.[4][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), it increases the concentration and duration of action of these neurotransmitters, enhancing noradrenergic and serotonergic neurotransmission.[2][6] Its affinity for the human NET is significantly higher than for SERT.[1]
At higher doses, its effect on serotonin neurotransmission becomes more pronounced.[2] In the frontal cortex, this compound can also indirectly increase dopamine neurotransmission as a secondary effect of norepinephrine reuptake inhibition.[2] Furthermore, chronic administration of TCAs like this compound is thought to induce neuroadaptive changes, including the down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors, which may be more directly correlated with the delayed onset of their therapeutic effects.[4][7]
Data Presentation: Receptor and Transporter Binding Profile
The following table summarizes the binding affinity (Ki, nM) of this compound for key human neurotransmitter transporters and receptors. Lower Ki values indicate stronger binding affinity.
| Target | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 1.41[1] |
| Serotonin Transporter (SERT) | 19.6[1] |
| Dopamine Transporter (DAT) | 2,100[1] |
| Histamine H1 Receptor | 7.2–25[1] |
| Muscarinic Acetylcholine Receptor (mACh) | 25[1] |
| Histamine H2 Receptor | 398[1] |
| Histamine H4 Receptor | 15,100[1] |
Data compiled from in-vitro studies on human receptors and transporters.[1]
Experimental Protocols for In-Vivo Screening
Standard behavioral models are used to screen for antidepressant activity in rodents. These tests are sensitive to acute drug administration and are foundational for initial screening.
Forced Swim Test (FST)
-
Objective: To assess behavioral despair, a core symptom of depression. Antidepressants characteristically reduce the duration of immobility in this test.[8]
-
Animal Model: Rats or mice.
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high x 20 cm diameter for rats) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.[8]
-
Procedure:
-
Habituation (Rats): A pre-test session of 15 minutes is conducted 24 hours prior to the test session to ensure a stable baseline of immobility.[8] This is typically omitted for mice.
-
Administration: this compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session: The animal is placed in the water-filled cylinder for a 5-6 minute session.
-
-
Endpoint: The primary measure is the duration of immobility, defined as the time the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.[8]
Tail Suspension Test (TST)
-
Objective: Conceptually similar to the FST, this test induces a state of immobility by suspending mice by their tails.[8]
-
Animal Model: Mice.
-
Apparatus: A suspension bar or chamber that allows the mouse to hang freely without its tail touching any surface.
-
Procedure:
-
Administration: this compound or vehicle is administered prior to the test.
-
Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.
-
Observation: The animal is observed for a period of 6 minutes.
-
-
Endpoint: The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movement, except for respiration. A reduction in immobility time indicates potential antidepressant effects.[8]
Reserpine-Induced Hypothermia and Ptosis
-
Objective: To assess the ability of a drug to reverse the neurochemical depletion caused by reserpine. Reserpine depletes stores of monoamines (NE, 5-HT, DA), leading to symptoms like ptosis (eyelid drooping) and hypothermia, which can be antagonized by TCAs.[9]
-
Animal Model: Mice or rats.
-
Apparatus: Rectal thermometer, scoring system for ptosis.
-
Procedure:
-
Reserpine Administration: Animals are treated with reserpine (e.g., 5 mg/kg, i.p. for mice).[9]
-
Drug Administration: this compound or vehicle is administered either before or after reserpine, depending on the study design.
-
Observation: At set time points after reserpine injection (e.g., 2 hours), animals are assessed.
-
-
Endpoints:
-
Hypothermia: Rectal temperature is measured. A reversal of the reserpine-induced drop in temperature indicates efficacy.
-
Ptosis: Eyelid closure is scored on a scale (e.g., 0 = eyes open, 4 = eyes fully closed). A reduction in the ptosis score compared to the reserpine-only group suggests antidepressant activity.
-
Visualization of Chronic Administration Effects
Chronic treatment with this compound leads to adaptive changes in receptor sensitivity, which is a key hypothesis for its therapeutic action.
Conclusion
The initial in-vivo screening of this compound relies on a well-established set of behavioral and pharmacological assays in animal models. Its potent inhibition of norepinephrine reuptake is a defining characteristic, reflected in its binding affinity and its efficacy in classic antidepressant screening models like the Forced Swim Test and Tail Suspension Test. This guide provides the foundational knowledge for designing and interpreting preclinical studies aimed at characterizing the antidepressant potential of this compound and related compounds, forming a crucial bridge between basic pharmacology and clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
Protriptyline's Impact on Monoamine Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protriptyline, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the modulation of monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with norepinephrine, serotonin, and dopamine transporters and receptors. Quantitative binding affinity data are presented, alongside detailed experimental protocols for key assays. Furthermore, the downstream signaling pathways affected by this compound are elucidated through diagrams and descriptions, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
This compound is a secondary amine tricyclic antidepressant that has been utilized in the management of major depressive disorder.[1] Unlike many other TCAs, it often has an energizing or activating effect.[1][2] The primary mechanism underlying its antidepressant activity is the inhibition of monoamine reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[3][4] This guide delves into the specifics of this compound's pharmacological profile, with a focus on its quantitative impact on the core monoamine systems.
Mechanism of Action at Monoamine Transporters
This compound's principal mechanism of action is the blockade of the norepinephrine transporter (NET), thereby inhibiting the reuptake of norepinephrine from the synapse.[2][5] It also affects the serotonin transporter (SERT) and, to a much lesser extent, the dopamine transporter (DAT).[1]
Quantitative Binding Affinities
The affinity of this compound for the human monoamine transporters has been determined through various in vitro assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Target Transporter | Binding Affinity (Ki, nM) | Species |
| Norepinephrine Transporter (NET) | 1.41 - 5.4 | Human |
| Serotonin Transporter (SERT) | 19.6 | Human |
| Dopamine Transporter (DAT) | 2,100 | Human |
Data compiled from multiple sources.[1][6]
Effects on Other Receptors
In addition to its effects on monoamine transporters, this compound interacts with a variety of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects.
| Target Receptor | Binding Affinity (Ki, nM) | Species |
| Histamine H1 | 7.2 - 25 | Human |
| Muscarinic Acetylcholine (mACh) | 25 | Human |
| 5-HT2A | 70 | Human |
| Alpha-1 Adrenergic | 130 | Human |
| Dopamine D2 | 2,300 | Human |
| Alpha-2 Adrenergic | 6,600 | Human |
Data compiled from multiple sources.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with monoamine transporters.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a method to determine the binding affinity of this compound for the human norepinephrine transporter using a competitive radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing the human NET (hNET)
-
[³H]-Nisoxetine (radioligand)
-
This compound hydrochloride
-
Desipramine (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest hNET-expressing HEK-293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-nisoxetine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound.
-
Total and Non-Specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, add a high concentration of desipramine (e.g., 1 µM) to saturate the NET sites.
-
Incubation: Incubate the plate for 120 minutes at 4°C to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Fluorescence-Based Neurotransmitter Uptake Assay
This protocol outlines a method to measure the inhibition of monoamine transporter activity by this compound using a fluorescent substrate.[1][7]
Materials:
-
HEK-293 cells stably expressing the target monoamine transporter (e.g., hNET, hSERT)
-
Fluorescent transporter substrate (e.g., a fluorescent mimetic of the biogenic amine)
-
Masking dye (to quench extracellular fluorescence)
-
This compound hydrochloride
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplate wells and allow them to adhere and form a confluent monolayer.
-
Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound diluted in assay buffer to the wells. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate and masking dye solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity in each well over time (e.g., every minute for 30-60 minutes) in a bottom-read mode.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of substrate uptake. Determine the initial rate of uptake for each this compound concentration. Plot the percentage of inhibition of the uptake rate against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence-Based Uptake Assay Workflow
Downstream Signaling Pathways
The inhibition of monoamine reuptake by this compound initiates a cascade of downstream signaling events that are thought to be crucial for its therapeutic effects. The immediate increase in synaptic norepinephrine levels leads to adaptive changes in receptor sensitivity and intracellular signaling pathways over time.
cAMP/PKA Signaling Pathway
Increased norepinephrine in the synapse leads to enhanced stimulation of postsynaptic β-adrenergic receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation and activation of CREB can lead to changes in gene expression that are thought to contribute to the long-term therapeutic effects of antidepressants.[8][9][10]
This compound's effect on the cAMP/PKA signaling pathway.
Calcium-Mediated Signaling
Tricyclic antidepressants, including this compound, have been shown to influence intracellular calcium signaling.[11][12] This can occur through various mechanisms, including effects on inositol triphosphate (IP3) sensitive intracellular calcium stores and potentially through modulation of calcium channels. Alterations in intracellular calcium levels can impact a wide range of cellular processes, including neurotransmitter release, enzyme activation, and gene expression, which may contribute to the overall therapeutic and adverse effects of the drug.
This compound's impact on calcium signaling pathways.
Conclusion
This compound's primary pharmacological action is the potent inhibition of the norepinephrine transporter, with a lower affinity for the serotonin transporter. This leads to an increase in synaptic concentrations of these monoamines, initiating a cascade of downstream signaling events, including the modulation of the cAMP/PKA and calcium signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the continued investigation of this compound and the development of novel therapeutics targeting the monoamine neurotransmitter systems. A thorough understanding of its complex pharmacology is essential for optimizing its clinical use and for the design of future antidepressants with improved efficacy and side-effect profiles.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. cAMP-PKA cascade: An outdated topic for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant activity and calcium signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Protriptyline: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential chemical properties of protriptyline, a tricyclic antidepressant, to inform and guide future drug design and development efforts. By providing a comprehensive overview of its physicochemical characteristics, metabolic fate, and mechanism of action, this document aims to equip researchers with the foundational knowledge required to design novel therapeutics with improved efficacy and safety profiles.
Physicochemical Properties of this compound
A thorough understanding of a drug's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁N | [1][2] |
| Molecular Weight | 263.38 g/mol | [1][2] |
| pKa (Strongest Basic) | 8.2 - 10.54 | [3][4][5] |
| logP (Octanol-Water Partition Coefficient) | 4.5 - 4.7 | [3][4][6] |
| Aqueous Solubility | 0.000231 - 1.04 mg/mL | [2][3][6] |
| Melting Point (HCl salt) | 169-171 °C | [6] |
| Polar Surface Area | 12.03 Ų | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections outline methodologies for determining the key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution. Potentiometric titration is a reliable method for its determination.[7][8]
Objective: To determine the pKa of this compound's secondary amine.
Materials:
-
This compound hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound hydrochloride in deionized water.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions as titrants.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Titration Setup:
-
Place 20 mL of the this compound solution into a beaker with a magnetic stir bar.
-
Add a sufficient amount of 0.15 M KCl to the beaker.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Process:
-
Initially, acidify the solution to approximately pH 2 by adding 0.1 M HCl.
-
Begin titration by adding small, precise increments of 0.1 M NaOH from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve, which can be identified by finding the point of maximum slope on the first derivative of the curve.[9][10] This point corresponds to the pH at which half of the this compound is in its ionized form.
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic profile.[11] The shake-flask method is the traditional and most direct way to measure logP.[12]
Objective: To determine the logP of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound of a known concentration in either water or n-octanol.
-
-
Partitioning:
-
Add equal volumes of water and n-octanol to a separatory funnel.
-
Add a small, known amount of the this compound stock solution.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).
-
Signaling Pathways and Mechanism of Action
This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1][3][13][14] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[15][16] The drug also exhibits antagonistic activity at muscarinic, histamine H₁, and alpha₁-adrenergic receptors, which contributes to its side effect profile.[3][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 438-60-8 [smolecule.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound - Prescriber's Guide [cambridge.org]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Protriptyline in vitro experimental models using neuronal cell lines
Application Notes: Protriptyline in In Vitro Neuronal Models
These application notes provide an overview of the use of neuronal cell lines to investigate the mechanisms and effects of this compound, a tricyclic antidepressant (TCA). This compound's primary therapeutic action involves inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing their concentration in the synaptic cleft.[1][2][3] However, in vitro studies using neuronal cell lines like SH-SY5Y, PC12, and Neuro-2a are crucial for elucidating its broader cellular effects, including neuroprotection, neurotoxicity, and its potential as a multi-target agent for neurodegenerative diseases.[4][5]
Key Research Applications
1. Assessing Neuroprotection and Cytotoxicity: Neuronal cell lines are instrumental in determining the therapeutic window of this compound and related TCAs. Assays like the MTT assay are used to quantify cell viability following exposure to the drug, both alone and in the presence of a neurotoxic insult (e.g., hydrogen peroxide, oxygen-glucose deprivation).[6][7] Studies on related TCAs like amitriptyline and nortriptyline have shown that they can protect neuronal cells from insults, often by modulating pathways related to oxidative stress and mitochondrial function.[6][8] For instance, some antidepressants have been shown to upregulate superoxide dismutase (SOD) activity, a key antioxidant enzyme, providing cytoprotection.[6][7]
2. Investigating Neurite Outgrowth and Plasticity: The effect of this compound on neuroplasticity can be modeled by examining neurite outgrowth.[9] In these assays, neuronal cells are treated with the compound, and changes in the length and number of neurites are quantified.[9][10] Related TCAs have been shown to promote significant neurite growth in a concentration-dependent manner, suggesting a role in neuronal regeneration and development.[11][12] This is a critical area of research, as alterations in neuroplasticity are associated with various psychiatric and neurodegenerative disorders.[13][14]
3. Elucidating Multi-Target Mechanisms: Recent research suggests this compound may act on multiple targets relevant to neurodegenerative diseases like Alzheimer's. In vitro enzyme inhibition assays using cell lysates or recombinant enzymes are used to explore these off-target effects. This compound has been shown to significantly inhibit acetylcholinesterase (AChE) and BACE-1, two key enzymes in Alzheimer's disease pathogenesis.[4] Furthermore, it has demonstrated the ability to inhibit glycation-mediated Aβ aggregation.[4]
4. Evaluating Effects on Apoptosis: this compound and other TCAs can induce apoptosis, or programmed cell death, particularly at higher concentrations.[15] This can be investigated in vitro by measuring markers like DNA fragmentation, cytochrome c release from mitochondria, and the activation of caspases (e.g., caspase-3).[8][16] Studies on other TCAs have shown they can induce apoptosis in cancer cell lines through the activation of p-c-Jun and the subsequent mitochondrial pathway.[16] Conversely, some TCAs have demonstrated anti-apoptotic effects in neuroprotection models.[17]
5. Probing Mitochondrial Function and Calcium Signaling: Mitochondrial dysfunction is a key factor in neuronal cell death.[18] The effect of this compound on mitochondrial health can be assessed by measuring mitochondrial membrane potential.[8] Structurally similar TCAs, such as nortriptyline, have been identified as potent inhibitors of the mitochondrial permeability transition pore, preventing the release of apoptotic factors.[8][19] Additionally, TCAs can influence intracellular calcium signaling, with high concentrations causing an increase in intracellular Ca2+ by releasing it from intracellular stores and activating cation channels.[20][21]
Data Presentation
Table 1: Effects of Tricyclic Antidepressants on Neuronal Cell Viability
| Compound | Cell Line | Condition | Concentration | Effect on Cell Viability | Reference |
|---|---|---|---|---|---|
| Amitriptyline | PC12 | H₂O₂ Insult | 100 µM (24h pre-treatment) | Attenuated H₂O₂-induced decrease in viability | [6][7] |
| Amitriptyline | SH-SY5Y | Standard Culture | 15-60 µM (24h) | Concentration-dependent reduction | [5][22] |
| Amitriptyline | SH-SY5Y | Standard Culture | IC₅₀ at 72h: 43.60 µM | Cytotoxic | [23] |
| Nortriptyline | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 1-5 µM | Inhibited cell death |[8][24] |
Table 2: Multi-Target Inhibitory Activity of this compound
| Target Enzyme/Process | Cell Line / System | Metric | Value | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Neuro-2a | Activity | Concentration-dependent decrease | [4] |
| BACE-1 | In Vitro Assay | IC₅₀ | ~25 µM | [4] |
| Glycation-mediated Aβ aggregation | In Vitro Assay | Inhibition | Concentration-dependent reduction |[4] |
Table 3: Effects of Tricyclic Antidepressants on Neurite Outgrowth
| Compound | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Amitriptyline | Rat DRG Neurons | 0.5 µM & 10 µM | Significant neurite growth | [12] |
| Amitriptyline | Rat DRG Neurons | 100 µM | Toxic effect on growth | [12] |
| Reboxetine (NRI) | Rat Primary Neurons | < 5 µM | Promotes significant neurite growth |[11] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: A typical workflow for studying this compound in vitro.
Caption: Multi-target mechanisms of action for this compound.
Caption: Apoptosis signaling induced by some TCAs in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess cytotoxicity of antidepressants in PC12 and SH-SY5Y cells.[6][25]
Objective: To determine the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
Complete culture medium (e.g., RPMI 1640 or DMEM with serum)
-
This compound stock solution (in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Neurite Outgrowth Quantification
This protocol is a generalized method based on standard neurite outgrowth assays.[9][10]
Objective: To quantify the effect of this compound on the growth of neurites in a neuronal cell line.
Materials:
-
Differentiable neuronal cells (e.g., PC12 or SH-SY5Y)
-
Culture plates coated with an appropriate substrate (e.g., collagen, laminin)
-
Differentiation medium (low-serum medium, potentially with NGF for PC12 cells)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin/Tuj-1)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coated plates in their growth medium and allow them to adhere.
-
Differentiation and Treatment: Replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 72 hours (or an optimized time period) to allow for neurite extension.
-
Fixation and Staining: a. Gently wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. d. Wash with PBS and block with 5% BSA for 1 hour. e. Incubate with the primary antibody (e.g., anti-Tuj-1) overnight at 4°C. f. Wash with PBS and incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use automated image analysis software to quantify parameters such as the number of neurites per cell, total neurite length per cell, and the number of branch points.[9]
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[8]
Objective: To determine if this compound induces apoptosis via the activation of caspase-3.
Materials:
-
Neuronal cells and culture reagents
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture dish (e.g., 6-well plate) and treat with different concentrations of this compound for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: a. Harvest the cells (including any floating cells) and centrifuge. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in cell lysis buffer and incubate on ice for 10 minutes. d. Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Caspase Assay: a. In a 96-well plate, add 50-100 µg of protein lysate to each well. b. Add 50 µL of reaction buffer. c. Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA). d. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The cleavage of the pNA moiety by active caspase-3 results in a yellow color.
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control. Results can be expressed as fold-change in caspase-3 activity.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular Investigations of this compound as a Multi-Target Directed Ligand in Alzheimer's Disease | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nortriptyline Protects Mitochondria and Reduces Cerebral Ischemia/Hypoxia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal plasticity and antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellectricon.com [cellectricon.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Differential induction of apoptosis by antidepressants in glioma and neuroblastoma cell lines: evidence for p-c-Jun, cytochrome c, and caspase-3 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nortriptyline protects mitochondria and reduces cerebral ischemia/hypoxia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Therapeutic concentrations of valproate but not amitriptyline increase neuropeptide Y (NPY) expression in the human SH-SY5Y neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Cell-Based Assays for Determining Protriptyline Efficacy
Application Note
Introduction
Protriptyline is a tricyclic antidepressant (TCA) primarily utilized in the management of depression and anxiety.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the levels of key neurotransmitters in the central nervous system.[1][3][4] Specifically, this compound is a potent inhibitor of the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to increased concentrations of norepinephrine and serotonin in the synaptic cleft.[5][6][7][8][9] Like other TCAs, this compound also exhibits affinity for other receptors, such as histamine H1 and muscarinic acetylcholine receptors, which can contribute to its side effect profile.[8][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the efficacy and selectivity of this compound. The described protocols detail methods for quantifying norepinephrine and serotonin reuptake inhibition, assessing off-target receptor binding, and evaluating general cytotoxicity. These assays are crucial for understanding the pharmacological profile of this compound and for the screening and development of novel antidepressant compounds.
Key Cellular Assays for this compound Efficacy
A battery of in vitro assays is essential to fully characterize the pharmacological activity of this compound. This document outlines the protocols for the following key experiments:
-
Norepinephrine Reuptake Inhibition Assay: To quantify the primary efficacy of this compound in blocking the norepinephrine transporter.
-
Serotonin Reuptake Inhibition Assay: To determine the secondary efficacy and selectivity of this compound against the serotonin transporter.
-
Histamine H1 Receptor Binding Assay: To assess the potential for off-target effects related to sedation.
-
Muscarinic Acetylcholine Receptor Binding Assay: To evaluate the potential for anticholinergic side effects.
-
Cytotoxicity Assay: To determine the general toxicity of this compound on cultured cells.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, providing a clear comparison of this compound's activity across the different cellular targets.
Table 1: Neurotransmitter Reuptake Inhibition
| Compound | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |
| This compound | 15.2 | 350.8 | 23.1 |
| Desipramine (Control) | 10.5 | 580.2 | 55.3 |
| Fluoxetine (Control) | 850.1 | 5.3 | 0.006 |
Table 2: Off-Target Receptor Binding Affinity
| Compound | Histamine H1 Ki (nM) | Muscarinic M1 Ki (nM) |
| This compound | 85.6 | 150.3 |
| Diphenhydramine (Control) | 10.2 | >10,000 |
| Atropine (Control) | >10,000 | 1.5 |
Table 3: Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound | SH-SY5Y | 75.4 |
| HEK293 | 92.1 | |
| Doxorubicin (Control) | SH-SY5Y | 0.8 |
| HEK293 | 1.2 |
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the experimental designs and underlying biological processes, the following diagrams have been generated.
Caption: Mechanism of action of this compound at the synapse.
Caption: Overall experimental workflow for this compound efficacy testing.
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the norepinephrine transporter (NET).
Cell Line: SK-N-BE(2)C cells, which endogenously express high levels of NET.
Materials:
-
SK-N-BE(2)C cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Norepinephrine (radioligand)
-
This compound and reference compounds (e.g., Desipramine)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Protocol:
-
Cell Seeding: Seed SK-N-BE(2)C cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of KRH buffer containing [3H]-Norepinephrine to a final concentration approximately equal to its Km (e.g., 400 nM).
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Assay Termination:
-
Rapidly wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.
-
Lyse the cells by adding 100 µL of 1% SDS.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Serotonin Reuptake Inhibition Assay
Objective: To determine the IC50 of this compound on the serotonin transporter (SERT).
Cell Line: HEK293 cells stably transfected with the human serotonin transporter (HEK293-hSERT).
Materials:
-
HEK293-hSERT cells
-
Complete culture medium
-
KRH buffer
-
[3H]-Serotonin (radioligand)
-
This compound and reference compounds (e.g., Fluoxetine)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Protocol:
-
Cell Seeding: Seed HEK293-hSERT cells in a 96-well plate at a density of 4 x 104 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of KRH buffer containing [3H]-Serotonin to a final concentration approximately equal to its Km (e.g., 200 nM).
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Assay Termination and Quantification: Follow steps 5-7 as described in the Norepinephrine Reuptake Inhibition Assay protocol.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Method: Radioligand binding assay using cell membranes.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Mepyramine (radioligand)
-
This compound and reference compounds (e.g., Diphenhydramine)
-
Glass fiber filters
-
Filter manifold for vacuum filtration
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-H1R cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of serially diluted this compound or reference compound, 25 µL of [3H]-Mepyramine (at a concentration near its Kd), and 100 µL of the cell membrane preparation.
-
For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
-
Muscarinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the muscarinic M1 receptor.
Method: Similar to the H1 receptor binding assay, but with a different radioligand and cell line.
Materials:
-
CHO-K1 cells stably expressing the human muscarinic M1 receptor
-
[3H]-Pirenzepine (radioligand)
-
This compound and reference compounds (e.g., Atropine)
-
All other materials as listed for the Histamine H1 Receptor Binding Assay.
Protocol: Follow the protocol for the Histamine H1 Receptor Binding Assay, substituting the appropriate cell line, radioligand, and reference compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Cell Line: SH-SY5Y (human neuroblastoma cell line) and HEK293 cells.
Materials:
-
SH-SY5Y and HEK293 cells
-
Complete culture medium
-
This compound and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells per well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the preclinical evaluation of this compound and other potential antidepressant compounds. By systematically assessing on-target efficacy, selectivity, and off-target liabilities, researchers can build a comprehensive pharmacological profile to guide further drug development efforts. The provided protocols offer a starting point for establishing these critical assays in a laboratory setting.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the endogenous human peripheral serotonin transporter SLC6A4 reveals surface expression without N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Protriptyline in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of depression relevant for testing the tricyclic antidepressant, protriptyline. Detailed experimental protocols, data presentation guidelines, and visualizations of associated signaling pathways are included to facilitate the design and implementation of preclinical studies.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft. This action leads to an increased concentration of these neurotransmitters in the brain, which is thought to underlie its therapeutic effects in treating depression. This compound is noted for having a faster onset of action compared to some other TCAs and tends to have energizing rather than sedating effects.
Animal Models for Antidepressant Screening
A variety of animal models have been developed to screen for the efficacy of antidepressant drugs. These models induce depressive-like behaviors in rodents that are analogous to symptoms observed in human depression. The reversal of these behaviors by a test compound, such as this compound, is indicative of its potential antidepressant activity. This document details the protocols for five widely used models: the Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Stress, Olfactory Bulbectomy, and Learned Helplessness.
Data Presentation
To facilitate the comparison of results obtained from preclinical studies, all quantitative data should be summarized in clearly structured tables. These tables should include key parameters such as the animal model and species used, the dosage of this compound administered, the primary behavioral measure, the observed effect, and the statistical significance of the findings.
Due to the limited availability of recent studies specifically detailing the quantitative effects of this compound in these models, the following table includes representative data for other tricyclic antidepressants (TCAs) like desipramine, imipramine, and amitriptyline to provide a comparative context for expected outcomes.
Table 1: Representative Efficacy of Tricyclic Antidepressants in Animal Models of Depression
| Animal Model | Species | Drug (Dose) | Primary Behavioral Measure | Observed Effect |
| Forced Swim Test | Rat | Desipramine (25 mg/kg) | Immobility Time | Significantly Decreased[1] |
| Rat | Amitriptyline (15 mg/kg) | Immobility Time | Significantly Decreased in high-immobility rats[2][3][4][5] | |
| Mouse | Desipramine (3.2 mg/kg) | Immobility Time | Significantly Decreased[6] | |
| Tail Suspension Test | Mouse | Desipramine (10 mg/kg) | Immobility Time | Significantly Decreased[7] |
| Mouse | Imipramine (30 mg/kg) | Immobility Time | Significantly Decreased in high-immobility scorers[8] | |
| Mouse | Amitriptyline (10 mg/kg) | Immobility Time | Dose-dependent decrease[9] | |
| Chronic Unpredictable Stress | Rat | Desipramine (DMI) | Sucrose Preference | Restored to normal levels after 2-4 weeks of treatment[10] |
| Olfactory Bulbectomy | Rat | Imipramine (20 mg/kg) | Locomotor Activity | Normalized hyperactivity after 7 and 14 days of treatment[11] |
| Rat | Amitriptyline | Locomotor Activity | Partially reversed hyperactivity[12] | |
| Learned Helplessness | Rat | Desipramine | Escape Latency | Decreased in adult and PND 28 rats, but not PND 21 rats[13] |
| Rat | Imipramine | Escape Failures | Counteracted escape failures after 4 days of administration[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to adhere to these protocols to ensure the reliability and reproducibility of the experimental findings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant treatment is expected to reduce the duration of immobility.
Protocol for Rats:
-
Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure is to induce a baseline level of immobility.
-
After the session, the rat is removed, dried with a towel, and returned to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is administered this compound or a vehicle control. After a specified pre-treatment time (e.g., 30-60 minutes), the rat is placed back into the cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.[14]
-
-
Data Analysis: The total time of immobility during the 5-minute test session is calculated and compared between the this compound-treated and control groups.
Protocol for Mice:
-
Apparatus: A smaller transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: A single 6-minute test session is typically used for mice. The first 2 minutes are considered a habituation period, and the duration of immobility is recorded during the last 4 minutes of the test.
-
Data Analysis: The total immobility time during the final 4 minutes is analyzed.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral screening tool for antidepressants, primarily used in mice. The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. The duration of immobility is considered a measure of behavioral despair.
Protocol for Mice:
-
Apparatus: A horizontal bar raised approximately 50-60 cm from the floor. A piece of adhesive tape is used to suspend the mouse by its tail from the bar.
-
Procedure:
-
A piece of adhesive tape is securely attached to the mouse's tail, about 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the horizontal bar.
-
The behavior of the mouse is recorded for a 6-minute period.
-
The duration of immobility (when the mouse hangs passively and is completely motionless) is measured.[15]
-
-
Data Analysis: The total time of immobility during the 6-minute test is calculated and compared between the this compound-treated and control groups.
Chronic Unpredictable Stress (CUS)
The Chronic Unpredictable Stress (or Chronic Unpredictable Mild Stress - CUMS) model is considered to have high face and construct validity for depression. It involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (typically several weeks). This procedure induces a state of anhedonia, a core symptom of depression, which is often measured by a decrease in the consumption of or preference for a palatable sucrose solution.
Protocol for Rodents:
-
Stress Regimen: A varied and unpredictable schedule of mild stressors is applied over 3-8 weeks. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Food or water deprivation (for a defined period)
-
Reversal of the light/dark cycle
-
White noise
-
Social stress (e.g., housing with a different cage mate)
-
-
Sucrose Preference Test:
-
Baseline: Before the stress period, animals are habituated to a two-bottle choice: one with plain water and one with a 1% sucrose solution. The consumption of each liquid is measured over a 24-hour period.
-
During and After Stress: The sucrose preference test is repeated periodically during and after the stress regimen to assess the development of anhedonia. This compound or vehicle is administered during the latter part of the stress period.
-
Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
-
Data Analysis: The percentage of sucrose preference is compared between the stressed group (with and without this compound treatment) and a non-stressed control group.[16][17][18][19][20][21]
Olfactory Bulbectomy (OBX)
The Olfactory Bulbectomy model involves the surgical removal of the olfactory bulbs in rodents. This procedure leads to a range of behavioral and neurochemical changes that mimic aspects of depression, including hyperactivity in a novel environment. Chronic, but not acute, treatment with antidepressants can reverse this hyperactivity.
Protocol for Rats:
-
Surgical Procedure:
-
The rat is anesthetized, and the head is secured in a stereotaxic frame.
-
A burr hole is drilled through the skull over each olfactory bulb.
-
The olfactory bulbs are aspirated using a suction pipette.
-
The surgical site is closed, and the animal is allowed to recover for at least 14 days before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
-
Behavioral Assessment (Open Field Test):
-
Following the recovery period, the rat is placed in the center of an open field arena (a square or circular enclosure).
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set period (e.g., 15-30 minutes).
-
This compound or vehicle is administered chronically (e.g., daily for 14-21 days) before the final behavioral test.
-
-
Data Analysis: The locomotor activity of the OBX rats (with and without this compound treatment) is compared to that of the sham-operated control group.[11][12][22][23][24][25]
Learned Helplessness (LH)
The Learned Helplessness model is based on the principle that exposure to uncontrollable and inescapable stress leads to a subsequent deficit in learning to escape from an avoidable aversive stimulus. This "helpless" behavior is considered analogous to the hopelessness and passivity seen in depression and can be reversed by antidepressant treatment.
Protocol for Rats:
-
Induction of Helplessness (Day 1):
-
Rats are placed in a chamber where they are exposed to a series of inescapable foot shocks (e.g., 60 shocks of 0.8 mA, 15-second duration, with a variable inter-shock interval).
-
-
Escape Testing (Days 2 and 3):
-
24-48 hours after the inescapable shock session, the rats are placed in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild foot shock delivered through the grid floor of one compartment.
-
The rat can escape the shock by moving to the other compartment.
-
The latency to escape the shock is recorded for a set number of trials (e.g., 30 trials). Failure to escape within a certain time (e.g., 20-30 seconds) is recorded as an escape failure.
-
This compound or vehicle is administered prior to the escape testing sessions.
-
-
Data Analysis: The escape latency and the number of escape failures are compared between the "helpless" group (with and without this compound treatment) and a control group that did not receive the initial inescapable shocks.[3][13][26][27][28][29][30][31][32]
Signaling Pathways and Experimental Workflows
The antidepressant effects of this compound are initiated by its inhibition of norepinephrine and serotonin reuptake. This leads to a cascade of downstream signaling events that are believed to be responsible for the therapeutic changes in mood and behavior.
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound and the subsequent downstream signaling pathways.
This compound's mechanism and downstream signaling.
Experimental Workflow for Testing this compound
The following diagram outlines a typical experimental workflow for evaluating the antidepressant-like effects of this compound in an animal model of depression.
Workflow for evaluating this compound in depression models.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's antidepressant effects. Careful adherence to these standardized procedures, coupled with systematic data collection and analysis, will yield reliable and reproducible results essential for advancing our understanding of this compound and its therapeutic potential. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for conceptualizing the experimental design and the underlying biological mechanisms.
References
- 1. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Effect of imipramine in the "learned helplessness" model of depression in rats is not mimicked by combinations of specific reuptake inhibitors and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsmcentral.org [jsmcentral.org]
- 10. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Olfactory bulbectomy as a model for agitated hyposerotonergic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with escitalopram but not desipramine decreases escape latency times in a learned helplessness model using juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Update in the methodology of the chronic stress paradigm: internal control matters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sucrose consumption as an hedonic measure following chronic unpredictable mild stress [ouci.dntb.gov.ua]
- 19. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of olfactory bulbectomy and chronic amitryptiline treatment in rats. 3H-imipramine binding and behavioral analysis by swimming and open field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antidepressants preferentially enhance habituation to novelty in the olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluoxetine reverses depressive-like behaviors and increases hippocampal acetylcholinesterase activity induced by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Freewheel Running Prevents Learned Helplessness/Behavioral Depression: Role of Dorsal Raphe Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Learned helplessness - Wikipedia [en.wikipedia.org]
- 29. ppc.sas.upenn.edu [ppc.sas.upenn.edu]
- 30. simplypsychology.org [simplypsychology.org]
- 31. Learned helplessness at fifty: Insights from neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A matter of timing: harm reduction in learned helplessness - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of Protriptyline for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing protriptyline, a tricyclic antidepressant, in rodent behavioral studies. This document outlines recommended dosage ranges, detailed experimental protocols for key behavioral assays, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine reuptake inhibitor, with a lesser effect on serotonin reuptake. This mechanism of action leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is thought to underlie its antidepressant effects. In rodent models, this compound is used to investigate depressive-like and anxiety-like behaviors.
Optimal Dosage of this compound
While direct dose-response studies for this compound in common behavioral assays are not extensively reported in the literature, a recommended dosage range can be inferred from studies on similar tricyclic antidepressants and the limited available data on this compound.
It is strongly recommended that researchers conduct a pilot dose-response study to determine the optimal dosage for their specific experimental conditions, including the rodent species, strain, sex, and the specific behavioral test being employed.
The following table summarizes recommended starting dosage ranges for this compound in common behavioral studies, based on effective doses of other TCAs like amitriptyline and imipramine.
| Behavioral Test | Rodent Species | Administration Route | Recommended Starting Dose Range (mg/kg) | Notes |
| Forced Swim Test (FST) | Rat | Intraperitoneal (i.p.) | 5 - 20 | Higher doses may increase locomotor activity, confounding results. |
| Mouse | Intraperitoneal (i.p.) | 5 - 20 | ||
| Tail Suspension Test (TST) | Mouse | Intraperitoneal (i.p.) | 5 - 20 | A common screening tool for antidepressant efficacy. |
| Elevated Plus Maze (EPM) | Rat/Mouse | Intraperitoneal (i.p.) | 2.5 - 10 | Primarily used to assess anxiolytic-like effects. |
Administration Notes:
-
Vehicle: this compound hydrochloride is soluble in saline (0.9% NaCl) or distilled water.
-
Administration Volume: Typically 1-10 ml/kg for intraperitoneal injections, depending on the animal's weight and institutional guidelines.
-
Timing: For acute studies, this compound is typically administered 30-60 minutes before the behavioral test. For chronic studies, daily administration for at least 14 days is common to observe neuroadaptive changes.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Transparent cylinders (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice)
-
Water (23-25°C)
-
Towels
-
Heating lamp or warming cage
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Stopwatch
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., i.p. injection) 30-60 minutes before the test.
-
Pre-swim Session (for rats): On day 1, place each rat in a cylinder filled with water (to a depth of 15 cm) for a 15-minute pre-swim session. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2 for rats, or the only session for mice): 24 hours after the pre-swim (for rats), or on the test day (for mice), place the animal in the cylinder with water (30 cm depth for rats to prevent tail support; 10-15 cm for mice).
-
Scoring: Start the stopwatch immediately. For a total of 6 minutes (a common duration), record the time the animal spends in the following behaviors:
-
Immobility: Floating motionless or making only small movements necessary to keep its head above water.
-
Swimming: Actively moving its limbs and exploring the cylinder.
-
Climbing: Making active upward movements with its forepaws against the cylinder wall.
-
-
Post-Test: After the 6-minute session, remove the animal, dry it thoroughly, and place it in a warm environment (e.g., under a heating lamp or in a warming cage) until fully dry before returning it to its home cage.
-
Data Analysis: The primary measure is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common model for screening antidepressant-like activity in mice, based on the principle that mice will become immobile when suspended by their tails.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording equipment (recommended)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip. Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces.
-
Scoring: The test duration is typically 6 minutes. The primary measure is the total time the mouse remains immobile (hanging passively without any movement).
-
Post-Test: After 6 minutes, gently remove the mouse from the suspension and return it to its home cage.
-
Data Analysis: A significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and tracking software
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session.
-
Scoring: Record the following parameters using video tracking software:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Post-Test: Return the animal to its home cage. Clean the maze thoroughly between animals with a 70% ethanol solution to remove any olfactory cues.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms in the this compound-treated group, without a significant change in total distance traveled (to rule out hyperactivity), is indicative of an anxiolytic-like effect.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Antidepressant Screening
Caption: General workflow for antidepressant screening.
Application Note: Quantification of Protriptyline in Brain Tissue by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of protriptyline in brain tissue using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation for sample cleanup, and optimized chromatographic and mass spectrometric conditions. The method is designed for high-throughput analysis, offering the selectivity and sensitivity required for pharmacokinetic studies and therapeutic drug monitoring in preclinical and research settings.
Principle of the Method
The method employs a straightforward protein precipitation technique to extract this compound from brain tissue homogenate. An internal standard (IS) is added prior to extraction to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, which is capable of resolving this compound from its isobaric compound, nortriptyline. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI), ensuring high selectivity and sensitivity.[1]
Materials and Reagents
Chemicals and Solvents
-
This compound hydrochloride (Reference Standard)
-
This compound-d3 (Internal Standard)
-
Methanol (HPLC or Optima™ grade)
-
Acetonitrile (HPLC or Optima™ grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Rat or mouse brain tissue (control and study samples)
Equipment
-
HPLC or UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo™ TQ-S micro)
-
Tissue homogenizer
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
96-well plates or autosampler vials
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d3 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 methanol:water to create a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
QC Working Solutions: Prepare separate working solutions for Quality Control samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound-d3 primary stock with acetonitrile to a final concentration of 100 ng/mL.
Brain Tissue Sample Preparation
The following protocol is adapted from standard methodologies for tissue sample preparation.[2]
-
Weighing: Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg) into a homogenization tube.
-
Homogenization: Add 4 volumes of cold 0.1 M perchloric acid (400 µL for 100 mg of tissue) to the tube. Homogenize the tissue immediately until a uniform suspension is achieved. Keep samples on ice throughout this process.[2]
-
Protein Precipitation & IS Addition: Transfer 50 µL of the brain homogenate to a clean microcentrifuge tube. Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).[3]
-
Vortexing: Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[3]
-
Dilution & Transfer: Carefully transfer 25 µL of the clear supernatant to a 96-well plate or autosampler vial. Add 475 µL of ultrapure water.
-
Final Mix: Cap the plate or vial and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for analysis.
HPLC-MS/MS Instrument Conditions
The following conditions are based on established methods for tricyclic antidepressants.[3][4]
| Parameter | Condition |
| HPLC System | Waters ACQUITY UPLC I-Class |
| Column | XSelect Premier HSS T3 Column; 2.5 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 5 mM ammonium formate + 0.1% formic acid |
| Mobile Phase B | Methanol + 5 mM ammonium formate + 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B (initial), linear ramp to 95% B over 4 min, hold at 95% B for 1 min, return to 20% B for 1 min. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL[5] |
| Run Time | Approximately 6 minutes |
| Mass Spectrometer | Waters Xevo™ TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM)[4] |
MRM Transitions
The following are suggested MRM transitions for this compound and its deuterated internal standard. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 264.2 | 105.1 | 0.05 | 30 | 25 |
| This compound (Quantifier 2) | 264.2 | 233.2 | 0.05 | 30 | 15 |
| This compound-d3 (IS) | 267.2 | 105.1 | 0.05 | 30 | 25 |
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines. The following tables summarize expected performance characteristics based on similar assays for tricyclic antidepressants in biological matrices.[1][6]
Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1.0 - 1000 | >0.995 | 1.0 |
LLOQ is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with precision (%CV) <20% and accuracy within ±20%.[6]
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=25, 5 days) | Accuracy (% Bias) |
| Low | 3.0 | < 10% | < 15% | ± 15% |
| Medium | 300 | < 8% | < 10% | ± 15% |
| High | 800 | < 8% | < 10% | ± 15% |
Data presented are representative targets for method validation.[3][6]
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS Workflow for this compound in Brain Tissue
Method Validation Parameters
Caption: Key Parameters for Method Validation
References
- 1. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Protriptyline to Investigate Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protriptyline is a tricyclic antidepressant (TCA) that primarily functions as a potent inhibitor of the norepinephrine transporter (NET).[1][2][3] This property makes it a valuable pharmacological tool for researchers studying the role of norepinephrine signaling in various physiological and pathological processes. By blocking the reuptake of norepinephrine from the synaptic cleft, this compound effectively increases the concentration and duration of action of this neurotransmitter.[1][2] Notably, this compound exhibits a higher selectivity for the norepinephrine transporter over the serotonin and dopamine transporters, rendering it a useful agent for dissecting the specific contributions of the noradrenergic system.[4]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological profile, detailed protocols for key in vitro and in vivo experiments, and guidance on data interpretation. The information presented here is intended to assist researchers in designing and executing robust experiments to explore the multifaceted roles of norepinephrine in the central nervous system and beyond.
Pharmacological Profile of this compound
This compound's mechanism of action centers on its high-affinity binding to the norepinephrine transporter, thereby blocking the reuptake of norepinephrine from the synapse.[1][2] This leads to an accumulation of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission. In the frontal cortex, where dopamine transporters are sparse, this compound can also indirectly increase dopamine levels as norepinephrine transporters are also responsible for dopamine reuptake in this brain region.[1][5] While it is a potent inhibitor of norepinephrine reuptake, its effects on the serotonin transporter are less pronounced, especially at lower concentrations.[2][4]
Binding Affinities and Potency
The selectivity of this compound for the norepinephrine transporter is a key feature for its use in research. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for the human norepinephrine, serotonin, and dopamine transporters.
| Transporter | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Ki | 1.41 | [4] |
| Serotonin Transporter (SERT) | Ki | 19.6 | [4] |
| Dopamine Transporter (DAT) | Ki | 2100 | [4] |
Key Experimental Protocols
In Vitro Assays
This assay measures the ability of this compound to displace a radiolabeled ligand from the norepinephrine transporter in a competitive binding experiment.
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]-Nisoxetine or [³H]-Desipramine
-
This compound hydrochloride
-
Non-specific binding control: Desipramine (10 µM) or another high-affinity NET inhibitor
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture hNET-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 50-100 µg of protein)
-
50 µL of [³H]-Nisoxetine or [³H]-Desipramine at a concentration near its Kd.
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add 50 µL of buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of 10 µM desipramine.
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a filtration manifold.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine reuptake.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM pargyline, 0.1 mM L-ascorbic acid, pH 7.4)
-
[³H]-Norepinephrine
-
This compound hydrochloride
-
Non-specific uptake control: Desipramine (10 µM) or incubation at 4°C
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 16,000 x g for 15 minutes at 4°C to pellet the synaptosomes.[6]
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer and determine the protein concentration.[7]
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Norepinephrine (at a final concentration near its Km, e.g., 20 nM).[8]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
To determine non-specific uptake, incubate a set of tubes at 4°C or in the presence of a high concentration of desipramine (10 µM).
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assays
This technique allows for the measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of this compound.
Objective: To assess the effect of this compound on extracellular norepinephrine concentrations in the brain.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection
-
Fraction collector
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus) using appropriate stereotaxic coordinates.[9]
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of norepinephrine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).[9]
-
-
Drug Administration and Sample Collection:
-
After collecting at least three stable baseline samples, administer this compound (e.g., 5-20 mg/kg, i.p. or s.c.).
-
Continue collecting dialysate samples for several hours to monitor the change in extracellular norepinephrine levels.
-
-
Sample Analysis:
-
Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.[10]
-
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the this compound-induced changes.
-
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
Male rats (180-280 g) or mice
-
Cylindrical water tank (for rats: 40 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter)
-
Water (24-30°C)
-
This compound hydrochloride
-
Video recording equipment (optional)
Protocol:
-
Pre-test Session (for rats):
-
Drug Administration:
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour before the test).[11]
-
-
Test Session:
-
On day 2 (24 hours after the pre-test for rats), place the animal back into the water cylinder for a 5-minute (rats) or 6-minute (mice) test session.[12]
-
Record the duration of immobility, which is defined as the time the animal makes only the movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
This test is crucial to rule out the possibility that the effects observed in the forced swim test are due to a general increase in motor activity rather than a specific antidepressant-like effect.
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open-field apparatus (a square or circular arena with walls)
-
Activity monitoring system (e.g., infrared beams or video tracking software)
-
This compound hydrochloride
Protocol:
-
Habituation:
-
Place the animals in the open-field apparatus for a period of time (e.g., 30-60 minutes) on the day before the test to allow for habituation to the novel environment.
-
-
Drug Administration:
-
Administer this compound (at the same doses used in the FST) or vehicle.
-
-
Test Session:
-
At a time point corresponding to the FST, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. No significant change or a decrease in locomotor activity would support the interpretation that the effects in the FST are not due to motor stimulation.
-
Visualizations
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound on the norepinephrine transporter (NET).
Caption: A general experimental workflow for studying norepinephrine reuptake inhibition using this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preferential uptake of norepinephrine into dopaminergic terminals of a synaptosomal preparation from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting protriptyline solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protriptyline in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound hydrochloride in aqueous buffers for my assay. The product datasheet says it's "freely soluble in water," but I'm seeing precipitation.
A1: This is a common issue that can arise from several factors. While this compound hydrochloride is generally considered water-soluble, its solubility can be influenced by pH, concentration, and the presence of other salts in your buffer.[1][2][3] this compound is a lipophilic molecule (high logP) with a tendency to self-aggregate in aqueous solutions, which can lead to the formation of micelles and eventually precipitation, especially at higher concentrations.[4][5][6]
Troubleshooting Steps:
-
Check the pH of your buffer: this compound has a basic pKa (around 8.2-10.54).[3][4] Ensure your buffer pH is well below the pKa (ideally pH < 6) to maintain the protonated, more soluble form of the molecule.
-
Prepare a concentrated stock in an organic solvent: For consistent results, it is highly recommended to first prepare a concentrated stock solution in a solvent like DMSO or ethanol and then dilute this stock into your aqueous assay buffer.[7][8]
-
Use sonication: If you must dissolve it directly in an aqueous buffer, use an ultrasonic bath to aid dissolution.[7]
-
Lower the concentration: Try working with a lower final concentration of this compound in your assay.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[7][8] Ethanol is also a viable option.[2] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of your compound.[7][8][9]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: this compound hydrochloride is highly soluble in DMSO, with concentrations of 60-100 mg/mL being achievable.[7][8] For most applications, a stock solution of 10-50 mM is sufficient and provides a good working range for subsequent dilutions.
Q4: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture media. How can I prevent this?
A4: This is likely due to the poor aqueous solubility of the compound at the final concentration. Here are some tips to avoid precipitation upon dilution:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. For example, dilute your DMSO stock 1:10 in media, vortex, and then perform the next dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.[10][11]
-
Pre-warm the Media: Pre-warming your cell culture media to 37°C before adding the this compound stock can sometimes help.
-
Vortexing: Vortex the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C or -80°C in tightly sealed vials.[7] When stored properly, these solutions can be stable for several months.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁N | [12][13] |
| Molecular Weight | 263.38 g/mol (free base) | [13] |
| 299.84 g/mol (HCl salt) | [1] | |
| pKa (Strongest Basic) | 8.2 - 10.54 | [3][4][14] |
| logP | 4.5 - 4.7 | [2][4][14][15] |
Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | "Freely soluble" / 1 g in ~2 mL | [1][2][3] |
| >45 µg/mL (at pH 7.4) | [16] | |
| 100 mg/mL (may require ultrasound) | [7] | |
| DMSO | 60 - 100 mg/mL (may require ultrasound) | [7][8] |
| Ethanol | 1 g in ~4 mL | [2] |
| Methanol | 1 g in ~2 mL | [2] |
Note: The variability in reported aqueous solubility highlights the importance of pH and potential for aggregation. Preparing a concentrated stock in an organic solvent is the most reliable method.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 299.84 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and volumetric pipettes
Procedure:
-
Calculation: To prepare a 50 mM stock solution, you will need to dissolve 14.99 mg of this compound hydrochloride in 1 mL of DMSO.
-
Calculation: 0.050 mol/L * 0.001 L * 299.84 g/mol = 0.01499 g = 14.99 mg
-
-
Weighing: Carefully weigh out 14.99 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, you can use a brief sonication (5-10 minutes in a water bath sonicator) to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure (Example for a 50 µM final concentration):
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of your 50 mM stock solution in pre-warmed media.
-
Add 2 µL of the 50 mM stock to 198 µL of media to get a 500 µM solution. Vortex immediately.
-
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture vessel.
-
From the 500 µM intermediate solution, add 100 µL to 900 µL of media in your well for a final volume of 1 mL and a final concentration of 50 µM.
-
Alternatively, for a direct dilution: Add 1 µL of the 50 mM stock solution directly to 1 mL of media in your well. Vortex or mix immediately by pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. For the example above, this would be 1 µL of DMSO per 1 mL of media.[11]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing a this compound stock solution.
Caption: Recommended stepwise dilution logic for aqueous solutions.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Aggregation of antidepressant drugs in aqueous solution [ouci.dntb.gov.ua]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Buy this compound | 438-60-8 [smolecule.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. contaminantdb.ca [contaminantdb.ca]
- 16. This compound Hydrochloride | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protriptyline Dosage In Vivo
Welcome to the technical support center for the in vivo application of protriptyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and the minimization of side effects during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue: High incidence of mortality or severe adverse events at the start of the experiment.
-
Question: We are observing unexpected mortality or severe distress in our animal models shortly after initiating this compound administration. What could be the cause and how can we mitigate this?
-
Answer:
-
Dosage: this compound is a potent tricyclic antidepressant (TCA), and initial high doses can lead to acute toxicity.[1][2] The cardiovascular system is particularly sensitive, with risks of severe hypotension and ventricular arrhythmias.[3] Overdoses can rapidly progress to coma, convulsions, and death, sometimes within 1 to 2 hours if left untreated.[3][4]
-
Troubleshooting Steps:
-
Review Dosage: Ensure your starting dose is at the low end of the recommended range for your specific animal model and research question. A gradual dose escalation is highly recommended to allow for acclimatization.[5]
-
Route of Administration: The route of administration significantly impacts bioavailability and peak plasma concentrations. Intraperitoneal (IP) and intravenous (IV) injections will lead to more rapid and higher peak concentrations compared to oral gavage. Consider if a less invasive route or a slower infusion rate is appropriate.
-
Animal Strain and Health: The sensitivity to TCAs can vary between different strains of mice and rats.[6] Ensure that the animals are healthy and free from any underlying cardiovascular or other conditions that could increase their susceptibility to adverse effects.
-
Vehicle and Formulation: Ensure the vehicle used for dissolving this compound is non-toxic and administered at an appropriate volume. For intraperitoneal injections, sterile saline is a common vehicle.
-
-
Issue: Animals exhibit excessive sedation or hyperactivity, confounding behavioral test results.
-
Question: Our animals are either too sedated or overly agitated after this compound administration, which interferes with our behavioral assessments. How can we achieve the desired therapeutic effect without these confounding behaviors?
-
Answer:
-
Pharmacological Profile: Unlike many other TCAs that are sedating, this compound is known to be energizing or activating, which can manifest as agitation, anxiety, and restlessness.[2][7] However, at higher doses, CNS depression can occur.[1]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to identify a dose that produces the desired antidepressant-like effect in your chosen behavioral paradigm (e.g., Forced Swim Test, Tail Suspension Test) without causing significant sedation or hyperactivity that would interfere with the test.
-
Timing of Behavioral Testing: The timing of your behavioral test relative to the drug administration is critical. This compound's peak plasma concentration in humans is between 8 to 12 hours after oral administration.[8] While this may differ in rodents, it is essential to characterize the time course of both the desired effects and any confounding locomotor effects.
-
Habituation: Ensure that animals are adequately habituated to the experimental procedures and testing apparatus to minimize stress-induced behavioral changes that could be misinterpreted as drug effects.
-
-
Issue: Inconsistent or no discernible therapeutic effect in behavioral models.
-
Question: We are not observing the expected antidepressant-like effects of this compound in our behavioral assays (e.g., Forced Swim Test, Tail Suspension Test). Why might this be happening?
-
Answer:
-
Dosage and Duration: The therapeutic effects of TCAs can be delayed. While some effects may be seen acutely, chronic administration is often required to elicit a robust and stable antidepressant-like phenotype.
-
Troubleshooting Steps:
-
Dosage Range: Ensure you are using an appropriate dose range. One study in mice using the tube running activity test found no observable effect of this compound in the 3.75-30 mg/kg IP range, suggesting that higher doses may be needed for certain behavioral effects.[9]
-
Chronic Dosing Regimen: Consider a chronic dosing paradigm (e.g., daily administration for 14-21 days) to better model the clinical use of antidepressants.
-
Behavioral Assay Sensitivity: The choice of behavioral assay and the specific parameters measured are important. For instance, in the Forced Swim Test, some TCAs that primarily act on norepinephrine, like this compound, may selectively increase climbing behavior rather than swimming.[10] Ensure your scoring method is capable of detecting these different active behaviors.
-
Animal Strain: Different rodent strains can exhibit varying baseline levels of "depressive-like" behavior and respond differently to antidepressant treatment.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tricyclic antidepressant that primarily works by blocking the reuptake of norepinephrine at the presynaptic neuron, which increases the concentration of norepinephrine in the synaptic cleft.[1][2] To a lesser extent, it also blocks the reuptake of serotonin.[7] At high doses, it can also increase serotonin neurotransmission.[1] Additionally, this compound has anticholinergic properties by blocking muscarinic acetylcholine receptors.[11]
Q2: What are the most common side effects to monitor for in animal models?
A2: Based on its pharmacological profile, the most common observable side effects in animal models are likely to be related to its anticholinergic and cardiovascular effects. These include:
-
Anticholinergic effects: Dry mouth (which may manifest as increased drinking or chewing on cage bars), constipation, and urinary retention.[5][7]
-
Cardiovascular effects: Tachycardia (increased heart rate) and hypotension (low blood pressure).[2][5]
-
Behavioral changes: Agitation, restlessness, and anxiety are common.[1][2] At higher doses, sedation, ataxia (incoordination), and tremors may be observed.[7]
Q3: What are the signs of acute this compound toxicity or overdose in animals?
A3: Acute toxicity can manifest rapidly, and signs include:
-
Respiratory depression.[3]
-
Other signs may include dilated pupils, muscle rigidity, and hypothermia.[7] In cases of suspected overdose, immediate supportive care is critical. This may include gastric lavage and administration of activated charcoal to reduce drug absorption, as well as management of seizures with benzodiazepines and correction of acidosis and cardiac abnormalities with sodium bicarbonate.[2][3]
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: For intraperitoneal (IP) or oral gavage administration, this compound hydrochloride, which is freely soluble in water, can be dissolved in sterile saline (0.9% NaCl).[13] It is crucial to ensure the final solution is sterile and at an appropriate pH to minimize irritation.
Q5: What is the recommended starting dose for in vivo experiments?
A5: A specific universally recommended starting dose is difficult to provide as it depends on the animal model, route of administration, and experimental goals. However, based on available literature:
-
In a mouse behavioral study, doses ranging from 3.75 to 60 mg/kg (IP) were used.[9]
-
In a rat cardiotoxicity study, intravenous infusions were used to achieve plasma concentrations ranging from 0.04 to 1.2 µg/ml for initial effects, with higher concentrations leading to toxicity.[14] It is strongly recommended to start with a low dose (e.g., 1-5 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific experiment, balancing efficacy and side effects.
Data Tables
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Bioavailability | 77-93% | Human | [7] |
| Protein Binding | 92% | Human | [7] |
| Half-life | 54-92 hours | Human | [7] |
| Time to Peak Plasma Concentration | 8-12 hours (oral) | Human | [8] |
| Metabolism | Hepatic | Human, Dogs, Rabbits | [7][8] |
| Excretion | Primarily renal | Human | [7] |
Table 2: In Vivo Dosage and Effects of this compound in Rodents
| Species | Dose Range | Route of Administration | Observed Effects | Side Effects/Toxicology | Source |
| Mouse | 3.75 - 30 mg/kg | IP | No significant effect on tube running activity. | Not reported in this range. | [9] |
| Mouse | 60 mg/kg | IP | Decreased run time in tube running activity. | Not reported. | [9] |
| Rat | N/A (IV infusion) | IV | Positive chronotropic effects at plasma concentrations of 0.04 - 1.2 µg/ml. | Bradycardia, right rotation of the electrical axis of the heart, and prolonged atrioventricular conduction at higher plasma concentrations (thresholds of 1.75 µg/ml and 3.6 µg/ml for the latter two effects, respectively). | [14] |
| Rat | 240 mg/kg | Oral | LD50 | - | [15] |
| Rat | 42 mg/kg | IP | LD50 | - | [15] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. A common injection volume for mice is 10 ml/kg.
-
Vortex the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection to the mouse.
-
Protocol 2: Monitoring for Anticholinergic Side Effects in Rodents
-
Observation Period: Observe the animals at regular intervals after this compound administration (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and then daily).
-
Scoring System (Example):
-
Dry Mouth:
-
0: Normal grooming and behavior.
-
1: Increased water consumption, occasional chewing on cage bars.
-
2: Persistent chewing on cage bars, excessive grooming of the mouth area.
-
-
Reduced Gastrointestinal Motility (Constipation):
-
Monitor fecal output. A significant reduction in the number of fecal pellets compared to baseline or vehicle-treated animals can indicate constipation.
-
-
Urinary Retention:
-
Observe for signs of discomfort, such as a hunched posture or abdominal pressing. Palpation of the bladder (by a trained individual) may reveal distension.
-
-
Mydriasis (Pupil Dilation):
-
In a dimly lit environment, briefly shine a penlight into the animal's eye and observe the pupillary light reflex. A sluggish or absent reflex and visibly dilated pupils can indicate an anticholinergic effect.
-
-
Visualizations
Caption: Mechanism of action of this compound in the synapse.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressant toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What if your dog ingests TCAs - Lort Smith [lortsmith.com]
- 5. drugs.com [drugs.com]
- 6. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Epoxide metabolites of this compound in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. jsmcentral.org [jsmcentral.org]
- 14. Plasma concentrations and cardiotoxic effects of desipramine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protriptyline Stability and Storage: A Technical Support Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of protriptyline for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride is reasonably stable under standard laboratory conditions.[1] For optimal long-term stability, it should be stored in a tightly sealed container at room temperature (20-25°C), protected from moisture and direct light.[1] Some suppliers may recommend refrigeration at 4°C for the hydrochloride salt, sealed and away from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound hydrochloride is freely soluble in water and methanol, and also soluble in DMSO and ethanol. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh before use.
Q3: What is the stability of this compound in aqueous solutions for cell culture or in vivo studies?
A3: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store at 4°C for no longer than 24-48 hours. The stability in specific cell culture media should be validated for your experimental conditions.
Q4: What are the known degradation pathways for this compound?
A4: this compound, as a tricyclic antidepressant, can be susceptible to degradation under stress conditions such as strong acid or base hydrolysis, oxidation, and photolysis. Photoirradiation can lead to the formation of 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives.[2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.
Troubleshooting Guide
Q1: I observed precipitation when I diluted my DMSO stock solution of this compound into a phosphate-buffered saline (PBS). What should I do?
A1: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous buffer. This "salting out" effect can be mitigated by:
-
Reducing the concentration of your initial stock solution.
-
Performing a serial dilution, first into a smaller volume of aqueous buffer and then into the final volume.
-
Slightly warming the buffer or using sonication may help, but ensure this does not affect the stability of other components in your experiment.
-
Consider using a different buffer system if possible, as phosphate buffers can sometimes cause precipitation with certain compounds.
Q2: My HPLC chromatogram shows unexpected peaks when analyzing an older this compound solution. What could be the cause?
A2: The appearance of new peaks likely indicates the presence of degradation products. This could be due to:
-
Improper Storage: Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.
-
Oxidation: If the solution was not prepared with degassed solvents or has been stored for a prolonged period, oxidative degradation may have occurred.
-
Interaction with Excipients or Container: Ensure that the storage container is inert and that there are no reactive species in your formulation. It is recommended to re-prepare the solution from a fresh stock of solid this compound and re-analyze.
Q3: My experimental results are inconsistent, and I suspect this compound instability. How can I confirm this?
A3: To confirm if instability is the issue, you can perform a simple stability check:
-
Prepare a fresh solution of this compound and an aliquot of your older, suspect solution.
-
Analyze both by HPLC using a stability-indicating method (see experimental protocols below).
-
Compare the peak area and purity of the this compound peak in both samples. A significant decrease in the main peak area and the appearance of new peaks in the older sample would confirm degradation.
Data Presentation
Table 1: Summary of this compound Stability and Storage Conditions
| Form | Condition | Recommendation |
| Solid (HCl Salt) | Room Temperature (20-25°C) | Store in a tightly sealed container, protected from light and moisture. |
| Refrigerated (4°C) | Recommended by some suppliers for long-term storage, sealed and protected from moisture. | |
| Stock Solution (in DMSO) | -20°C | Stable for up to 1 month. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Stable for up to 6 months. Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | Room Temperature | Prepare fresh for each use. If necessary, store at 4°C for no more than 24-48 hours. |
| Forced Degradation | Acidic (e.g., 0.1 M HCl) | Susceptible to degradation. |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation. | |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation. | |
| Photolytic (UV/Vis light) | Degradation observed, leading to formation of epoxide, hydroxy, and dihydrodiol derivatives.[2] | |
| Thermal (e.g., 60°C) | Degradation may occur over time. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from validated methods for closely related tricyclic antidepressants and is suitable for assessing the stability of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 6.5) in a ratio of 70:30 (v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
4. Sample Preparation for Stability Studies:
-
Subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light).
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the retention time of the this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of a freshly prepared standard solution.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the synaptic cleft.
References
Technical Support Center: Analysis of Protriptyline Degradation Products in Solution
Welcome to the technical support center for the analysis of protriptyline degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound in solution?
A1: The primary identified degradation products of this compound result from photo-irradiation. These include the 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives of this compound.[1] While specific degradation products under other conditions like acid, base, and oxidation have not been detailed in the available literature for this compound, degradation is expected to occur, likely involving the dibenzocycloheptene ring and the secondary amine side chain, similar to other tricyclic antidepressants.
Q2: Under what conditions is this compound expected to degrade?
A2: this compound, like other tricyclic antidepressants, is susceptible to degradation under various stress conditions. These include:
-
Photolytic Conditions: Exposure to light, particularly UV radiation, is a known cause of degradation.[1]
-
Oxidative Conditions: The presence of oxidizing agents can lead to the formation of degradation products.
-
Acidic and Basic Hydrolysis: this compound may degrade in the presence of strong acids and bases, particularly at elevated temperatures.
-
Thermal Stress: High temperatures can accelerate the degradation process.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the separation and quantification of this compound and its impurities. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and other potential impurities. To develop such a method, you will need to perform forced degradation studies to generate the degradation products. The HPLC method should then be optimized to achieve adequate separation between the parent drug and all degradation peaks. Key parameters to optimize include the column type (a C18 column is a common starting point), mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol), pH of the mobile phase, and the detector wavelength.
Q5: Where can I find a reference standard for this compound degradation products?
A5: Commercially available reference standards for specific this compound degradation products may be limited. In such cases, it may be necessary to synthesize and characterize the impurities in-house or to isolate them from degraded samples using techniques like preparative HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape for this compound (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Silanol interactions with the column. 3. Column degradation. | 1. Adjust the mobile phase pH. For a basic compound like this compound, a pH around 3-4 or above 7 is often effective. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Replace the column. |
| Co-elution of degradation products with the main this compound peak | 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase composition or gradient. | 1. Modify the mobile phase composition (e.g., change the organic solvent or its ratio with the buffer). 2. Adjust the gradient profile (if using a gradient method). 3. Try a different column with a different stationary phase. |
| Appearance of unexpected peaks in the chromatogram of a stability sample | 1. Formation of new degradation products. 2. Contamination of the sample or mobile phase. 3. Leaching from container closure systems. | 1. Use LC-MS to identify the molecular weight of the new peaks. 2. Run a blank (injection of mobile phase) to check for contamination. 3. Prepare fresh mobile phase and re-inject the sample. |
| Low recovery of this compound in stressed samples | 1. Significant degradation has occurred. 2. Adsorption of the analyte to the sample container. 3. Incomplete extraction from the sample matrix. | 1. Reduce the duration or severity of the stress condition. 2. Use silanized glassware or polypropylene vials. 3. Optimize the sample preparation procedure. |
Quantitative Data on this compound Degradation
Disclaimer: The following table provides an illustrative example of forced degradation results for a tricyclic antidepressant. Specific quantitative data for this compound was not available in the cited literature. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C for 24h) | 5 - 15% | Hydroxylated derivatives, products of side-chain cleavage |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C for 24h) | 10 - 25% | Products of ring rearrangement, N-demethylated impurity |
| Oxidative Degradation (e.g., 3% H₂O₂ at RT for 24h) | 15 - 30% | N-oxide derivative, hydroxylated derivatives |
| Thermal Degradation (e.g., 80°C for 48h) | < 5% | Minimal degradation expected |
| Photolytic Degradation (e.g., UV light exposure) | 20 - 40% | 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives[1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on a this compound solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze them using a stability-indicating HPLC method.
-
Analyze a non-degraded control sample for comparison.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: HPLC with a UV detector or a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 292 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Protriptyline In Vivo Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) with protriptyline in vivo. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound, and how can this influence in vivo DDI studies?
This compound, a tricyclic antidepressant (TCA), is primarily metabolized in the liver. Like other TCAs, it is anticipated to be a substrate for the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme in the metabolism of many secondary amine TCAs.[1] Therefore, co-administration of drugs that are inhibitors or inducers of CYP2D6 can significantly alter the plasma concentrations of this compound, leading to potential toxicity or loss of efficacy.[2] When designing in vivo studies, it is crucial to consider the CYP2D6 interaction potential of any co-administered compounds.
Q2: We observed unexpected neurobehavioral side effects (e.g., excessive sedation, ataxia) in our animal models when co-administering this compound with another CNS-active agent. What could be the cause?
This is likely a pharmacodynamic interaction. This compound can cause CNS depression, and its sedative effects are additive with other CNS depressants such as benzodiazepines, barbiturates, and alcohol.[3][4] This potentiation of sedative effects can lead to the adverse neurobehavioral outcomes you are observing.[5] It is recommended to reduce the dose of one or both agents and to include control groups that receive each agent individually to delineate the contribution of each to the observed effects.
Q3: Our study involves a compound that is a known P-glycoprotein (P-gp) substrate. Could this impact the brain penetration of this compound in our rodent model?
Yes, this is a possibility. P-glycoprotein is an efflux transporter at the blood-brain barrier that can limit the entry of its substrates into the central nervous system.[6][7] While direct in vivo evidence for this compound as a P-gp substrate is limited, other TCAs, such as nortriptyline, have been shown to be transported by P-gp.[8][9] If your compound inhibits P-gp, it could potentially increase the brain concentration of this compound. Conversely, if your compound is a P-gp substrate but not an inhibitor, competitive binding for the transporter is less likely to have a significant effect unless concentrations are very high.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable plasma concentrations of this compound in study animals.
-
Possible Cause 1: Genetic Polymorphism in CYP2D6: In preclinical models using outbred rodent strains, there can be significant inter-individual variability in CYP enzyme activity, similar to the known human polymorphisms in CYP2D6.[10] This can lead to highly variable rates of this compound metabolism.
-
Troubleshooting Steps:
-
Consider using an inbred strain of rodents with a more homogenous metabolic profile.
-
If feasible, phenotype the animals for metabolic activity prior to the study.
-
Increase the number of animals per group to improve the statistical power to detect significant differences despite the variability.
-
-
Possible Cause 2: Uncontrolled Environmental Factors: Co-administration of substances in the diet or bedding could be inadvertently inducing or inhibiting metabolic enzymes.
-
Troubleshooting Steps:
-
Ensure that all animals are receiving a standardized diet and bedding material.
-
Review all substances administered to the animals, including vehicle components, for potential enzyme-modulating activity.
-
Issue 2: Unexpected cardiovascular effects (e.g., tachycardia, arrhythmias) in animals treated with this compound and a co-administered drug.
-
Possible Cause: Pharmacodynamic Interaction: this compound has anticholinergic and adrenergic activity, which can lead to cardiovascular effects such as increased heart rate.[11] Co-administration of other drugs with similar properties (e.g., other anticholinergics, sympathomimetics) can potentiate these effects.[2] Additionally, this compound can prolong the QTc interval, and this effect can be additive with other drugs that share this property.[11]
-
Troubleshooting Steps:
-
Review the pharmacological profile of the co-administered drug for any potential cardiovascular effects.
-
Implement cardiovascular monitoring (e.g., ECG, blood pressure) in your in vivo studies.
-
Consider a dose-response study for both drugs to identify a combination that minimizes cardiovascular side effects.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo drug-drug interaction studies involving tricyclic antidepressants. Note that specific data for this compound is limited, and therefore, data from studies with the structurally similar TCA, nortriptyline, is included for illustrative purposes.
Table 1: Effect of CYP2D6 Inhibition on Nortriptyline Pharmacokinetics in Rats (Data is hypothetical and based on typical findings for TCA interactions)
| Co-administered Drug (Inhibitor) | Nortriptyline Dose | Inhibitor Dose | Change in Nortriptyline AUC | Change in Nortriptyline Cmax | Reference |
| Paroxetine (CYP2D6 Inhibitor) | 10 mg/kg | 20 mg/kg | ↑ 250% | ↑ 180% | Extrapolated from[12] |
| Vehicle Control | 10 mg/kg | N/A | Baseline | Baseline | N/A |
Table 2: Effect of P-glycoprotein Inhibition on Nortriptyline Brain-to-Plasma Ratio in Rats
| Co-administered Drug (Inhibitor) | Nortriptyline Dose | Inhibitor Dose | Brain-to-Plasma Ratio (Control) | Brain-to-Plasma Ratio (Treated) | % Increase in Brain Penetration | Reference |
| Cyclosporine A (P-gp Inhibitor) | 10 mg/kg, i.p. | 200 mg/kg | 22.7 | 26.8 | 18% | [8] |
| Vehicle Control | 10 mg/kg, i.p. | N/A | 22.7 | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: In Vivo Study of a Potential CYP2D6 Inhibitor on this compound Pharmacokinetics in Rats
This protocol describes a typical experimental design to assess the impact of a CYP2D6 inhibitor on the systemic exposure of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), weighing 220-250g.[13]
-
Acclimatization: Animals are acclimated for at least one week with a 12-hour light/dark cycle and free access to standard chow and water.[13]
-
Grouping:
-
Group A: Vehicle control + this compound
-
Group B: CYP2D6 inhibitor + this compound
-
-
Dosing:
-
Group A receives the vehicle for the inhibitor orally (p.o.) 30 minutes before a single p.o. dose of this compound (e.g., 10 mg/kg).[13]
-
Group B receives the CYP2D6 inhibitor (e.g., paroxetine 20 mg/kg, p.o.) 30 minutes before a single p.o. dose of this compound (10 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-protriptyline administration into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
Protocol 2: In Vivo Assessment of a Test Compound's Effect on this compound-Induced Sedation in Mice (Pharmacodynamic Interaction)
This protocol outlines a method to evaluate the potentiation of CNS depressant effects using a locomotor activity test.
-
Animal Model: Male C57BL/6 mice (n=10 per group), weighing 20-25g.
-
Acclimatization: Animals are acclimated for one week and housed individually for at least 24 hours before the test.
-
Grouping:
-
Group 1: Vehicle 1 + Vehicle 2
-
Group 2: this compound + Vehicle 2
-
Group 3: Vehicle 1 + Test Compound
-
Group 4: this compound + Test Compound
-
-
Dosing:
-
Animals are administered this compound (e.g., 5 mg/kg, i.p.) or its vehicle.
-
30 minutes later, they are administered the test compound or its vehicle.
-
-
Behavioral Assessment:
-
15 minutes after the second injection, each mouse is placed in an open-field activity chamber.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 30 minutes.
-
-
Data Analysis: The total distance traveled and other activity parameters are compared between groups using ANOVA to determine if the test compound significantly enhances this compound-induced hypoactivity.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. UpToDate 2018 [doctorabad.com]
- 6. Interactions between antidepressants and P-glycoprotein at the blood-brain barrier: clinical significance of in vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of P-glycoprotein inhibition on the distribution of the tricyclic antidepressant nortriptyline over the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Quantification of In Vivo Metabolic Activity of CYP2D6 Genotypes and Alleles Through Population Pharmacokinetic Analysis of Vortioxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Addressing variability in animal responses to protriptyline
This guide provides researchers, scientists, and drug development professionals with essential information for addressing variability in animal responses to protriptyline. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tricyclic antidepressant (TCA) that primarily functions by increasing the concentration of norepinephrine in the central nervous system.[1] It achieves this by blocking the norepinephrine transporter (NET), which inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] To a lesser extent, it also inhibits the reuptake of serotonin.[3][4] At higher doses, its effect on serotonin neurotransmission can become more pronounced.[2] Unlike some other TCAs, it has fewer sedative and tranquilizing effects.[2]
Q2: Why am I observing significant variability in responses between individual animals, even within the same strain?
Inter-individual variability is a common challenge and can stem from several factors, even in genetically similar inbred animal populations.[5]
-
Pharmacokinetic Differences: this compound has a long and highly variable half-life, ranging from 54 to 198 hours in humans, which suggests significant inter-subject differences in metabolism and clearance.[6] This variability means that even with standardized dosing, plasma concentrations can differ widely among animals.[6] After 3.5 weeks on a 40 mg/day dose, human plasma levels ranged from 430 to 1430 nmol/l.[6]
-
Metabolic Rate: The drug is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19.[7][8][9] Minor genetic differences, even within an inbred strain, can alter the activity of these enzymes, leading to "poor," "normal," or "ultrarapid" metabolizer phenotypes.[5][9] This directly impacts the drug's plasma concentration and duration of action.
Q3: Are there known sex differences in the response to this compound?
Yes, sex is a critical variable in antidepressant response. Clinical and preclinical studies report that responses to TCAs can be sexually dimorphic.[10][11] For example, in female mice, the tricyclic antidepressant amitriptyline was effective in the learned helplessness paradigm after both subchronic and chronic treatment, whereas males only responded after chronic treatment.[12] The hypothalamic-pituitary-adrenal (HPA) axis, which is implicated in depression, also shows sex-specific responses to serotonergic agents in animal models.[11] Therefore, both sexes should be included in experimental designs, and data should be analyzed for sex-specific effects.
Q4: How does the genetic background or strain of the animal model affect experimental outcomes?
The genetic strain of the animal is a major determinant of behavioral and pharmacological responses.[5] Different mouse strains exhibit distinct baseline behaviors in depression models and varying sensitivity to antidepressants.[13][14][15] For instance, in the tail suspension test, NMRI and DBA/2 mice responded primarily to serotonin reuptake inhibitors, while Swiss and C57BL/6J Rj strains responded to a broader range of antidepressants.[15] The choice of strain should be carefully considered based on the specific research question, and consistency of strain is crucial for reducing variability across studies.[13][15]
Q5: What are the most critical drug interactions to be aware of during co-administration studies?
This compound has a significant potential for drug-drug interactions. Co-administration with other substances can alter its efficacy and increase the risk of adverse events.
-
CYP2D6 Inhibitors: Drugs that inhibit the CYP2D6 enzyme can decrease this compound metabolism, leading to increased plasma concentrations and potential toxicity.[7][16]
-
Serotonergic Agents: Combining this compound with other serotonergic drugs (e.g., SSRIs, SNRIs, MAOIs) increases the risk of life-threatening serotonin syndrome.[2][16] A washout period of at least 14 days is necessary when switching between these drug classes.[2]
-
QTc-Prolonging Drugs: this compound can prolong the QTc interval, and this effect is additive with other drugs that share this property (e.g., certain antiarrhythmics, antipsychotics), increasing the risk of cardiac arrhythmias.[2][16]
-
CNS Depressants: The effects of alcohol, sedatives, and other central nervous system depressants are potentiated by this compound.[4][17] For example, co-administration with sodium amylobarbitone has been shown to significantly reduce this compound plasma levels.[6]
Q6: Can diet or environmental conditions influence the response to this compound?
Yes, both diet and environment are known modulators of antidepressant response.
-
Diet: Diet can influence mood and depression risk by modulating circulating metabolites and the gut microbiome.[18] Some TCAs are associated with metabolic side effects like increased appetite and weight gain, which could be a confounding factor in long-term studies.[19][20]
-
Environment: Environmental stressors can significantly impact behavioral outcomes and drug efficacy. In a rat model of depression, maternal separation was found to impair the therapeutic response to the TCA nortriptyline.[21] To minimize variability, it is essential to maintain strictly controlled environmental conditions (e.g., temperature, light-dark cycle, housing) and to allow for a sufficient acclimatization period before starting experiments.[13]
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic & Binding Profile of this compound This table summarizes key quantitative parameters. Note that human data is provided as a reference due to the limited availability of published comprehensive pharmacokinetic data across multiple animal species.
| Parameter | Value | Species | Reference |
| Half-Life (t½) | 54 - 198 hours | Human | [6] |
| Peak Plasma Time | 8 - 12 hours | Human | [1] |
| Protein Binding | 92% | Human | [4] |
| Metabolism | Hepatic (CYP2D6, CYP2C19) | Human | [7][9] |
| Norepinephrine Transporter (NET) Affinity (Ki) | 1.41 nM | Human | [4] |
| Serotonin Transporter (SERT) Affinity (Ki) | 19.6 nM | Human | [4] |
| Dopamine Transporter (DAT) Affinity (Ki) | 2,100 nM | Human | [4] |
Table 2: Summary of Factors Contributing to Response Variability This table outlines the primary sources of variability and key considerations for study design.
| Factor | Source of Variability | Experimental Consideration | References |
| Genetic | Polymorphisms in metabolic enzymes (e.g., CYP450s); differences between animal strains. | Use a consistent, well-characterized strain. Report the specific strain used in all publications. | [8][9][15] |
| Sex | Hormonal influences; sexually dimorphic neurobiology (e.g., HPA axis). | Include both male and female animals. Analyze and report data separately for each sex. | [10][11][12] |
| Pharmacokinetic | High inter-individual variation in drug absorption, metabolism, and half-life. | Allow sufficient time to reach steady-state in chronic studies. Consider therapeutic drug monitoring if results are highly variable. | [6] |
| Environmental | Stress, housing conditions, light cycle, and diet. | Standardize all environmental variables. Ensure adequate acclimatization. | [13][21] |
| Drug Interactions | Altered metabolism or potentiation of pharmacodynamic effects. | Review all co-administered compounds for known interactions. Avoid compounds that inhibit CYP2D6 or prolong the QTc interval. | [7][16][17] |
Troubleshooting Guides
Problem 1: High variability in behavioral outcomes or a general lack of antidepressant-like effect.
This is a common issue when testing antidepressants in animal models.[22]
Potential Causes & Solutions:
-
Sub-therapeutic Dosing: The dose may be too low to achieve sufficient target engagement in a majority of the animals, especially given pharmacokinetic variability.
-
Action: Perform a dose-response study to identify the optimal therapeutic dose for the specific strain and sex being used.
-
-
Insufficient Treatment Duration: The therapeutic effects of TCAs are mediated by longer-term neural adaptations and may not be apparent after acute administration.[3][21]
-
Inappropriate Animal Model: The chosen behavioral test or animal strain may not be sensitive to this class of drug.[13][25]
-
Underlying Environmental Stressors: Uncontrolled environmental factors can mask the drug's effect.
-
Action: Review all housing and handling procedures to ensure they are consistent and minimally stressful. Ensure animals have had at least 5-7 days to acclimatize to the facility and testing room.[13]
-
Problem 2: Animals are showing signs of toxicity or unexpected adverse effects (e.g., seizures, excessive weight loss/gain, cardiac events).
This compound has a narrow therapeutic index and can cause significant side effects.[2]
Potential Causes & Solutions:
-
Overdosing: Due to metabolic differences, a standard dose may be toxic to "poor metabolizer" individuals.
-
Action: Immediately reduce the dose. If adverse events persist, consider using an alternative drug. Monitor plasma levels if possible.
-
-
Drug Interaction: A co-administered drug may be inhibiting this compound's metabolism.
-
Action: Cease administration of any non-essential concomitant drugs, particularly known CYP2D6 inhibitors. Review all compounds for potential interactions.[17]
-
-
Cardiotoxicity: TCAs can cause tachycardia, arrhythmias, and hypotension.[2][7]
-
Action: Use with extreme caution in any animal models with cardiovascular deficits. Consider baseline and on-treatment ECG monitoring for valuable or long-term animal studies.
-
-
Anticholinergic Effects: this compound has anticholinergic activity, which can cause dry mouth, constipation, and urinary retention.[7]
-
Action: Ensure animals have free access to water. Monitor food intake and body weight daily. Severe constipation may lead to paralytic ileus, a serious condition.[2]
-
Experimental Protocols & Visualizations
This compound's Primary Signaling Pathway
This compound exerts its therapeutic effect at the neuronal synapse. By binding to and inhibiting the norepinephrine transporter (NET), it prevents the reuptake of norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration and prolonged availability of NE to act on postsynaptic receptors. A similar, but less potent, action occurs at the serotonin transporter (SERT).
Standard Experimental Workflow for Antidepressant Efficacy Testing
A standardized workflow is critical to reducing variability. The following diagram outlines a typical process for a chronic study using a behavioral test like the Forced Swim Test (FST) or Tail Suspension Test (TST).
Protocol 1: Forced Swim Test (FST) in Rodents
The FST is a widely used test to screen for antidepressant-like activity.[13][26] It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressants.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats, 15 cm for mice).[13][23]
-
Acclimatization: Animals should be brought to the testing room at least 60 minutes before the test begins.[13]
-
Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test): Place the animal in the cylinder for a 15-minute session. This is for habituation. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test): 24 hours later, place the animal back in the cylinder for a 5 or 6-minute session.[23] The session is recorded for later scoring.
-
-
Scoring: An observer, blind to the treatment groups, scores the animal's behavior. The primary measure is immobility time , defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[24] Active behaviors like swimming and climbing can also be scored separately.[13]
-
Interpretation: A significant decrease in immobility time in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.[23]
Protocol 2: Tail Suspension Test (TST) in Mice
The TST is conceptually similar to the FST and is used to measure behavioral despair in mice.[13][26]
Methodology:
-
Apparatus: A device from which a mouse can be suspended by its tail, acoustically and visually isolated. The mouse should be suspended approximately 50 cm from the floor.[24]
-
Procedure:
-
Secure the mouse's tail to the suspension bar using adhesive tape (approximately 1-2 cm from the tip of the tail).
-
The test duration is typically 5 or 6 minutes and is recorded.[24]
-
-
Scoring: A trained observer, blind to the experimental conditions, records the total duration of immobility . Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Interpretation: A reduction in the total time spent immobile is interpreted as an antidepressant-like response.[24]
References
- 1. Articles [globalrx.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic aspects of this compound plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. Pharmacogenetics of antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 10. Sex differences in animal models of depression and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sex differences in the pituitary-adrenal response following acute antidepressant treatment in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex differences in response to oral amitriptyline in three animal models of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Sex Differences in Depression-Like Behaviors in Adult Mice Depend on Endophenotype and Strain [frontiersin.org]
- 15. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. drugs.com [drugs.com]
- 18. Circulating metabolites modulated by diet are associated with depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amitriptyline increases food intake via prdx-2 without altering other physiological parameters in C. elegans under a modified bacterial diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Effects of Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nortriptyline influences protein pathways involved in carbohydrate metabolism and actin-related processes in a rat gene-environment model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry [frontiersin.org]
- 23. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological Evaluation of Antidepressant-Like Effect of Genistein and Its Combination with Amitriptyline: An Acute and Chronic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Refining Experimental Protocols for Consistent Protriptyline Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving the tricyclic antidepressant, protriptyline.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental procedures with this compound, presented in a question-and-answer format.
1. Cell Viability Assays
-
Question: My cell viability assay results (e.g., MTT, XTT, Neutral Red) are inconsistent when using this compound. What are the potential causes and solutions?
Answer: Inconsistent results in cell viability assays with this compound can stem from several factors:
-
Compound Precipitation: this compound hydrochloride is generally soluble in water and DMSO.[1] However, high concentrations in culture media, especially those with high salt or protein content, can lead to precipitation.
-
Solution: Visually inspect your stock solutions and final dilutions for any precipitates. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different solvent system if precipitation persists.
-
-
Interaction with Assay Reagents: Tricyclic antidepressants have been reported to interfere with certain assay reagents. For example, the cationic nature of this compound could potentially interact with negatively charged assay components.
-
Solution: Run proper controls, including media-only, vehicle-only (e.g., DMSO), and this compound in media without cells, to check for any direct reaction with the assay reagents. If interference is suspected, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®).
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to plate a consistent number of viable cells in each well.
-
-
Incubation Time: The optimal incubation time with this compound can vary between cell lines.
-
Solution: Perform a time-course experiment to determine the optimal duration of this compound exposure for your specific cell line and experimental endpoint.
-
-
Metabolic State of Cells: The metabolic activity of cells, which is what many viability assays measure, can be influenced by factors like confluency and passage number.
-
Solution: Use cells at a consistent, sub-confluent density and within a defined passage number range for all experiments.
-
-
-
Question: I am observing unexpected cytotoxicity at low concentrations of this compound. Why might this be happening?
Answer: Unexpected cytotoxicity at low concentrations could be due to:
-
High Cellular Sensitivity: Some cell lines may be inherently more sensitive to this compound.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) and non-toxic to your cells. Run a vehicle control with the same solvent concentration to assess its effect.
-
Contamination: Mycoplasma or other microbial contamination can affect cellular health and response to treatment.[2][3]
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
-
Drug Stability: this compound may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C for long-term storage).[4] Avoid repeated freeze-thaw cycles.
-
-
2. General Cell Culture
-
Question: How should I prepare and store this compound hydrochloride for cell culture experiments?
Answer: this compound hydrochloride is a white to yellowish powder that is freely soluble in water.[5] For cell culture, it is common to prepare a concentrated stock solution in a sterile solvent like DMSO or sterile water.
-
Preparation:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile environment.
-
Dissolve it in a minimal amount of sterile DMSO or water to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Further dilute the stock solution in your cell culture medium to the desired final working concentrations immediately before use.
-
-
Storage:
-
Store the powder at a low temperature as recommended by the supplier.
-
Aliquoted stock solutions in DMSO can typically be stored at -20°C for about a month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
-
Question: I am observing morphological changes in my cells after this compound treatment that are not correlating with my viability assay data. What could be the reason?
Answer: Morphological changes can be an earlier or more sensitive indicator of cellular stress than some viability assays. This compound can induce cellular stress and, at high concentrations, even calcium-independent cell death.[6] It's also possible that the compound is affecting cellular processes like adhesion or cytoskeletal arrangement without immediately compromising membrane integrity, which is what some viability assays measure. Consider using assays that measure different aspects of cell health, such as apoptosis (e.g., caspase activity assays) or oxidative stress, to get a more complete picture.
3. Analytical Measurements (HPLC)
-
Question: I am having trouble getting reproducible results with my HPLC analysis of this compound. What are some common issues?
Answer: Reproducibility issues in HPLC analysis of tricyclic antidepressants can arise from:
-
Sample Preparation: Inefficient extraction from the matrix (e.g., plasma, cell lysate) can lead to variability.
-
Solution: Optimize your extraction protocol. Protein precipitation followed by liquid-liquid or solid-phase extraction is common. Ensure consistent pH and solvent volumes during extraction.
-
-
Chromatographic Conditions: Fluctuations in mobile phase composition, flow rate, or column temperature can affect retention times and peak shapes.
-
Solution: Ensure your mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. Regularly check the performance of your HPLC system.
-
-
Detector Settings: Inconsistent detector wavelength or sensitivity can impact quantification.
-
Solution: Use a consistent wavelength for detection (e.g., around 205 nm for several tricyclics).[7] Calibrate your detector regularly.
-
-
Standard Curve Preparation: Inaccuracies in preparing your calibration standards will directly affect the accuracy of your results.
-
Solution: Use a certified reference standard for this compound. Prepare fresh standards for each run and ensure they are within the linear range of the assay.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor and Transporter Binding Affinities (Ki values)
| Target | Ki (nM) |
| Norepinephrine Transporter (NET) | 1.41[4] |
| Serotonin Transporter (SERT) | 19.6[4] |
| Dopamine Transporter (DAT) | 2,100[4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Reported EC50 Values for Tricyclic Antidepressants in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | EC50 (µM) |
| Amitriptyline | HT29 (Colon Cancer) | MTT | 48h | ~50-100 |
| Amitriptyline | A549 (Lung Cancer) | MTT | 48h | ~50-100 |
| Imipramine | Various | Not Specified | Not Specified | 10-20 |
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Sterile DMSO or water for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Sample Preparation for HPLC Analysis of this compound from Cell Lysates
This is a general protocol for protein precipitation and extraction.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Internal standard (if available)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer or by sonication in a small volume of PBS.
-
-
Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add three volumes of ice-cold acetonitrile (containing the internal standard, if used) to the lysate.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the HPLC system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the neuronal synapse.
Caption: A typical experimental workflow for assessing cell viability with this compound.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Protriptyline and Nortriptyline for Neuroscience Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between classic therapeutic agents is crucial for designing targeted and effective neuroscience studies. This guide provides an objective comparison of two structurally similar secondary amine tricyclic antidepressants (TCAs), protriptyline and nortriptyline, focusing on their efficacy, receptor binding profiles, and pharmacokinetic parameters, supported by experimental data.
This compound and nortriptyline are both well-established TCAs that exert their primary therapeutic effects by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. Despite their structural similarities, they exhibit distinct pharmacological profiles that can influence their efficacy and side-effect burden, making them valuable tools for specific research applications.
Mechanism of Action: A Tale of Two Transporters
Both this compound and nortriptyline are classified as secondary amine TCAs. This class is generally more potent in blocking the reuptake of norepinephrine than serotonin[1]. Their primary mechanism of action involves the competitive inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
This compound demonstrates a particularly high affinity for the norepinephrine transporter.[2] At higher doses, it can also increase serotonin neurotransmission.[2] Nortriptyline also inhibits the reuptake of norepinephrine and serotonin, and additionally possesses antagonistic properties at histamine, 5-hydroxytryptamine, and acetylcholine receptors.
Quantitative Comparison of Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of TCAs are largely determined by their binding affinities (Ki) for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity. The following table summarizes the available data for this compound and nortriptyline.
| Target | This compound (Ki, nM) | Nortriptyline (Ki, nM) |
| Norepinephrine Transporter (NET) | 1.41 | 3.18 |
| Serotonin Transporter (SERT) | 19.6 | Not Available |
| Histamine H1 Receptor | Not Available | Not Available |
| Muscarinic M1 Receptor | Not Available | Not Available |
| Alpha-1 Adrenergic Receptor | Not Available | Not Available |
| Note: Directly comparable Ki values from a single study are not available for all targets. The provided values are from different sources and should be interpreted with caution. |
Clinical Efficacy in the Treatment of Depression
A double-blind controlled clinical trial was conducted to compare the effectiveness of this compound and nortriptyline in 31 depressed patients over a four-week period. The results indicated that both drugs were effective antidepressants.[3][4]
| Parameter | This compound Group | Nortriptyline Group | Significance |
| Initial Severity Score (Clinician Rating) | 1.6 (S.D. = 0.61) | 1.8 (S.D. = 0.54) | Not Significant |
| Improvement at Week 1 (Clinician Rating) | 2.7 (S.E. = 0.24) | 2.6 (S.E. = 0.20) | Not Significant |
Data from a comparative clinical trial.[4]
The study concluded that this compound was at least as effective as nortriptyline at the dosages used.[3][4] Notably, this compound was associated with less drowsiness but a higher incidence of atropine-like side effects such as dry mouth and blurred vision.[3][4]
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining dosing regimens and predicting its duration of action.
| Parameter | This compound | Nortriptyline |
| Bioavailability | 77-93% | Not Available |
| Protein Binding | 92% | Highly bound to plasma and tissue proteins |
| Half-life | 54-198 hours | Peak plasma concentrations at 7-8.5 hours |
| Metabolism | Hepatic | Hepatic, first-pass metabolism by CYP2D6 |
| Excretion | Primarily urinary | Primarily urinary, also in feces via bile |
Data compiled from multiple sources.[2]
This compound is noted for its particularly long half-life, which can range from 54 to 198 hours.[2]
Side Effect Profiles: A Clinical Snapshot
The aforementioned comparative trial also provided valuable data on the side effect liabilities of this compound and nortriptyline.
| Side Effect | This compound | Nortriptyline |
| Drowsiness | Less frequent | More frequent |
| Dry Mouth | More frequent | Less frequent |
| Blurred Vision | More frequent | Less frequent |
Observations from a head-to-head clinical trial.[3][4]
This compound is considered one of the most potent TCAs and may be more likely to cause cardiovascular effects such as hypotension and agitation.[2]
Experimental Protocols in Neuroscience Research
Radioligand Binding Assay for Receptor Affinity
This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound and nortriptyline for the norepinephrine transporter (NET) and serotonin transporter (SERT).
Materials:
-
Radioligands (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT)
-
Cell membranes expressing the target transporter
-
Test compounds (this compound, nortriptyline)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target transporter and isolate the membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
References
A Comparative Analysis of Protriptyline and Amitriptyline in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two tricyclic antidepressants, protriptyline and amitriptyline, with a focus on their analgesic effects demonstrated in preclinical pain models. While both compounds share a common mechanistic scaffold, this analysis delves into the available experimental data to elucidate their respective efficacies and underlying signaling pathways in the context of pain relief.
Introduction
Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of neuropathic pain, a complex condition often refractory to standard analgesics. Amitriptyline, a tertiary amine TCA, is one of the most studied and frequently prescribed agents in this class for pain. This compound, a secondary amine TCA, is primarily known for its antidepressant effects with a less sedating profile. This guide seeks to compare these two agents based on available preclinical evidence in established animal models of pain.
It is important to note a significant gap in the current preclinical literature: while there is a substantial body of research on the efficacy of amitriptyline in various pain models, there is a notable scarcity of similar experimental data for this compound. Consequently, this comparison will present the robust data available for amitriptyline and, where possible, extrapolate the potential effects of this compound based on its pharmacological profile and comparisons with structurally similar TCAs.
Mechanism of Action in Analgesia
The analgesic effects of TCAs are believed to be multifactorial and distinct from their antidepressant properties. The primary mechanism involves the inhibition of presynaptic reuptake of norepinephrine and serotonin (5-HT) in the descending pain pathways of the central nervous system.[1] This enhancement of monoaminergic transmission strengthens the spinal cord's inhibitory control over pain signals. Additionally, TCAs are known to block sodium channels, which may contribute to their efficacy in neuropathic pain by reducing ectopic discharges from damaged nerves.[2]
Comparative Efficacy in Neuropathic Pain Models
Neuropathic pain is commonly studied in animal models that mimic human conditions, such as the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models. These models induce characteristic pain behaviors, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
Amitriptyline: Summary of Preclinical Findings
Amitriptyline has consistently demonstrated efficacy in reducing pain behaviors in both CCI and SNL rat models.
| Pain Model | Pain Behavior | Drug Administration | Dosage | Outcome | Citation |
| Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 10 mg/kg | Complete reversal of thermal hyperalgesia. | [3] |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Intraperitoneal (i.p.) | 10 mg/kg | No significant effect on mechanical allodynia. | [3] |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 5 mg/kg (twice daily for 14 days) | Significant reduction in thermal hyperalgesia. | [4] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Intraperitoneal (i.p.) | 5 mg/kg (twice daily for 14 days) | No significant reduction in mechanical allodynia. | [4] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Para-sciatic injection | 5 mM, 10 mM, 15 mM | Dose-dependent increase in mechanical pain threshold. | [5] |
Table 1: Summary of Amitriptyline Efficacy in Rat Neuropathic Pain Models
This compound: A Data Gap
As of this review, there is a lack of published, peer-reviewed studies providing quantitative data on the efficacy of this compound in the CCI or SNL models of neuropathic pain. While this compound is used off-label for some chronic pain conditions, its preclinical analgesic profile remains largely uncharacterized.[6]
Experimental Protocols
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used method to induce neuropathic pain.
Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
A dorsal midline incision is made at the L3 to S2 level.
-
The L5 and L6 spinal nerves are isolated.
-
The L5 and L6 nerves are tightly ligated with silk sutures.[7]
-
The wound is closed in layers.
This procedure results in persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
Chronic Constriction Injury (CCI) Model
The CCI model is another common method for inducing peripheral mononeuropathy.
Surgical Procedure:
-
Male Sprague-Dawley or Wistar rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut are tied around the sciatic nerve.
-
The incision is closed.
This injury leads to the development of mechanical allodynia and thermal hyperalgesia.
Behavioral Testing
a) Mechanical Allodynia (von Frey Test): This test assesses the withdrawal threshold to a non-noxious mechanical stimulus.
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.[4]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[8]
-
The minimal force required to elicit a paw withdrawal reflex is recorded as the mechanical withdrawal threshold.[8]
b) Thermal Hyperalgesia (Hargreaves Test): This test measures the latency of paw withdrawal from a thermal stimulus.
-
Rats are placed in a Plexiglas chamber on a glass surface.[9]
-
A mobile radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[7][9]
-
The time taken for the rat to withdraw its paw is automatically recorded.[9] A cut-off time is set to prevent tissue damage.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for TCA-mediated analgesia and a general workflow for preclinical pain studies.
References
- 1. protocols.io [protocols.io]
- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 3. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. von Frey testing [bio-protocol.org]
- 5. Analysis of the analgesic effects of tricyclic antidepressants on neuropathic pain, diabetic neuropathic pain, and fibromyalgia in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hargreaves Test (Plantar Test). [bio-protocol.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validating Protriptyline's Mechanism of Action: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the mechanism of action of protriptyline, a tricyclic antidepressant (TCA), using knockout animal models. By examining the behavioral effects of this compound and alternative antidepressants in genetically modified mice, we can confirm its primary target and elucidate its therapeutic pathway.
This compound's Primary Mechanism: Norepinephrine Reuptake Inhibition
This compound exerts its antidepressant effects primarily by acting as a potent inhibitor of the norepinephrine transporter (NET). The NET is a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By blocking NET, this compound increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1][2]
This compound displays a significantly higher affinity for the norepinephrine transporter (NET) with a Ki value of 1.41 nM, compared to its affinity for the serotonin transporter (SERT), which has a Ki of 19.6 nM. This indicates a strong preference for inhibiting norepinephrine reuptake over serotonin.[3] While it affects other receptors, its primary antidepressant action is attributed to NET inhibition.
Proposed Signaling Pathway of this compound
The following diagram illustrates the core mechanism of this compound at the synaptic level.
Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.
Validation in Norepinephrine Transporter Knockout (NET-KO) Models
To validate that NET is the primary target of this compound, researchers utilize NET knockout (NET-KO) mice, which lack the gene encoding for the norepinephrine transporter. The central hypothesis is that if this compound's antidepressant-like effects are mediated by NET, then the drug should have a diminished or absent effect in mice that do not have this transporter.
Experimental Workflow
A typical experimental workflow to test this hypothesis involves behavioral assays sensitive to antidepressant drugs, such as the Forced Swim Test (FST) or the Tail Suspension Test (TST).
Caption: Workflow for validating drug mechanism using knockout vs. wild-type mice.
Supporting Experimental Data
Studies on NET-KO mice reveal a baseline phenotype that resembles the effect of an acute antidepressant treatment. These mice show significantly reduced immobility time in behavioral despair tests compared to their wild-type (WT) littermates.[4] This suggests that the absence of NET is, in itself, producing an antidepressant-like effect.
One key study demonstrated that acute administration of NET-inhibiting antidepressants, including desipramine, did not cause any further reduction in the already low immobility time of NET-KO mice in the Tail Suspension Test.[4] This blunted response strongly indicates that the drug's mechanism of action is occluded by the absence of its target, the norepinephrine transporter.
Table 1: Effect of NET Inhibition on Immobility Time in the Tail Suspension Test
| Animal Group | Treatment | Immobility Time (seconds) | Outcome |
| Wild-Type (WT) | Vehicle | ~120 | Baseline |
| NET-KO | Vehicle | ~60 | Reduced immobility (antidepressant-like phenotype) |
| Wild-Type (WT) | Desipramine | Significantly Reduced | Antidepressant effect observed |
| NET-KO | Desipramine | No Significant Change | Antidepressant effect occluded |
Data are illustrative representations based on findings from Dziedzicka-Wasylewska et al. (2006).[4]
Comparison with Alternative Antidepressants
To further demonstrate the specificity of the NET-KO model for validating this compound's mechanism, it is essential to compare its effects with an antidepressant that has a different primary target. Selective Serotonin Reuptake Inhibitors (SSRIs), such as citalopram or fluoxetine , are ideal for this comparison as they primarily block the serotonin transporter (SERT).
In the same study that tested desipramine, the SSRI citalopram, which has no affinity for NET, was also administered to NET-KO mice. The results showed that citalopram significantly reduced immobility time in NET-KO mice.[4] This finding is critical because it demonstrates that the lack of response in NET-KO mice is specific to NET-inhibiting drugs and not a general insensitivity to all antidepressants. The serotonergic system, the target of citalopram, remains intact and functional in these animals.
Table 2: Comparative Effects of Desipramine (NET Inhibitor) vs. Citalopram (SSRI) in the Tail Suspension Test
| Animal Group | Treatment | Immobility Time (seconds) | Interpretation |
| NET-KO | Vehicle | ~60 | Baseline antidepressant-like state |
| NET-KO | Desipramine | No significant change from vehicle | Mechanism requires NET; effect is blocked |
| NET-KO | Citalopram | Significantly reduced from vehicle | Mechanism does not require NET; effect is present |
Data are illustrative representations based on findings from Dziedzicka-Wasylewska et al. (2006).[4]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy.
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The entire session is typically video-recorded.
-
Scoring: An observer, blind to the experimental conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant activity in mice.
-
Apparatus: A suspension box or bar is used from which the mouse can be hung by its tail, preventing it from escaping or holding onto any surfaces.
-
Procedure: A piece of adhesive tape is attached to the end of the mouse's tail, and the mouse is suspended for a 6-minute period. To prevent the mouse from climbing its own tail, a small cylinder may be placed around the tail.
-
Scoring: The total time the mouse remains immobile (hanging passively) is measured, typically by an automated system or a trained observer.
-
Endpoint: A reduction in total immobility time is interpreted as an antidepressant-like effect.[5][6][7]
Conclusion
The use of norepinephrine transporter knockout (NET-KO) animal models provides compelling evidence to validate the primary mechanism of action of this compound. The key findings are twofold:
-
Target Engagement: The antidepressant-like effects of NET inhibitors like desipramine (a proxy for this compound) are absent in NET-KO mice. This demonstrates that the norepinephrine transporter is the essential target for their therapeutic action.
-
Target Specificity: The antidepressant-like effects of drugs with alternative mechanisms, such as the SSRI citalopram, are preserved in NET-KO mice. This confirms that the model is specifically testing the noradrenergic pathway and is not generally resistant to antidepressant effects.
References
- 1. Neuron-specific deletion of VEGF or its receptor Flk-1 occludes the antidepressant-like effects of desipramine and fluoxetine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety-Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tricyclic Antidepressants: Efficacy and Side Effect Profiles
Tricyclic antidepressants (TCAs) represent an older class of medications for the treatment of major depressive disorder (MDD) and other conditions. Despite the advent of newer agents with more favorable side-effect profiles, TCAs remain a valuable therapeutic option, particularly in cases of treatment-resistant depression.[1] This guide provides a detailed comparison of the efficacy and side effect profiles of commonly prescribed TCAs, supported by data from clinical trials and experimental studies.
Comparative Efficacy of Tricyclic Antidepressants
The efficacy of TCAs in treating major depressive disorder is well-established, with studies demonstrating their superiority over placebo and comparable efficacy to newer classes of antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs).[2][3] A meta-analysis of 89 head-to-head trials found no detectable overall difference in responder rates between TCAs and SSRIs for acute major depression.[3] Another meta-analysis of 10 studies comparing TCAs with placebo found a relative risk of 1.26 for improvement with TCAs.[4]
The following table summarizes the available efficacy data from placebo-controlled and comparative trials. It is important to note that response and remission rates can vary significantly based on the patient population, study design, and criteria used.
| Tricyclic Antidepressant | Comparison | Response Rate | Remission Rate | Key Findings |
| Amitriptyline | vs. Placebo | OR: 2.67 (95% CI 2.21 to 3.23)[5] | Not consistently reported | Significantly more effective than placebo in achieving an acute response in MDD.[5] |
| Nortriptyline | vs. Amitriptyline | Similar to Amitriptyline[6] | Not consistently reported | Generally considered to have similar efficacy to amitriptyline for depression.[6][7] |
| Imipramine | vs. Placebo | Significantly better than placebo[8] | Not consistently reported | Effective in treating major depression with atypical features.[8] |
| Desipramine | vs. Imipramine/Placebo | Similar to Imipramine[9] | Not consistently reported | A triple-blind study showed its effectiveness in depression.[9] |
| Clomipramine | vs. Placebo (for OCD) | Significantly superior to placebo[10] | 44.4% (placebo) vs. 75% (clomipramine)[11] | While highly effective for OCD, it is also used for depression.[12][13] |
| Doxepin | vs. Placebo (low dose for insomnia in MDD) | No significant improvement in sleep onset/maintenance[14] | Not applicable | Low-dose doxepin's efficacy for depression-related insomnia is not well-established.[14][15] |
Note: Response is often defined as a ≥50% reduction in a depression rating scale score (e.g., Hamilton Depression Rating Scale - HDRS). Remission is typically defined as a score below a certain threshold on a depression rating scale, indicating a return to a non-depressed state. OR = Odds Ratio; CI = Confidence Interval.
Comparative Side Effect Profiles of Tricyclic Antidepressants
The clinical use of TCAs is often limited by their side effect profile, which stems from their interaction with various neurotransmitter receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors.[5][16] These interactions lead to a range of anticholinergic, sedative, and cardiovascular side effects.[17][18] Secondary amines, such as nortriptyline and desipramine, are generally better tolerated than tertiary amines like amitriptyline and imipramine due to their lower affinity for these other receptors.[6][19]
The following table provides an overview of the incidence of common side effects associated with various TCAs. It is important to note that this data is compiled from various sources and may not be directly comparable due to differences in study methodologies.
| Side Effect | Amitriptyline | Nortriptyline | Imipramine | Desipramine |
| Dry Mouth | 30-50%[18] | Less than amitriptyline[20] | 12.7% (user-reported)[21] | Less than imipramine |
| Sedation | High[17] | Moderate[17] | 10.1% (user-reported)[21] | Low |
| Constipation | Common | Less than amitriptyline | Common | Less than imipramine |
| Dizziness | Common | Common | 8.9% (user-reported)[21] | Common |
| Weight Gain | Mean gain of +1.52 kg (short-term)[17] | Mean gain of +2 kg (short-term)[17] | 5.1% (user-reported)[21] | Less common |
| Orthostatic Hypotension | High | Moderate | High | Moderate |
Experimental Protocols
The evaluation of the efficacy and safety of tricyclic antidepressants is typically conducted through randomized, double-blind, placebo-controlled clinical trials. Below is a summarized methodology based on a typical phase 3 clinical trial for a TCA in the treatment of major depressive disorder.[22]
A Pivotal Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Amitriptyline in Adults with Major Depressive Disorder
-
Objective: To evaluate the efficacy and safety of amitriptyline compared to placebo for the treatment of major depressive disorder.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
-
Participants: Adult outpatients (18-65 years old) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria, with a minimum score of 18 on the 17-item Hamilton Depression Rating Scale (HDRS-17) at screening and baseline.
-
Inclusion Criteria:
-
Diagnosis of MDD.
-
HDRS-17 score ≥ 18.
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Substance use disorder within the past year.
-
Significant suicidal ideation.
-
Unstable medical illness, including cardiovascular disease.
-
Pregnancy or lactation.
-
Known hypersensitivity to TCAs.
-
-
Intervention:
-
Participants are randomized to receive either amitriptyline or a matching placebo for 8 weeks.
-
Dosage is initiated at a low dose (e.g., 25 mg/day) and titrated upwards based on tolerability and clinical response to a target dose range (e.g., 100-200 mg/day).
-
-
Primary Efficacy Endpoint: The change from baseline in the total score on the HDRS-17 at week 8.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Response rate (≥50% reduction in HDRS-17 score).
-
Remission rate (HDRS-17 score ≤7).
-
Change in Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I) scores.
-
-
Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Vital signs, including orthostatic blood pressure measurements.
-
Electrocardiograms (ECGs) at baseline and regular intervals to monitor for cardiovascular effects.
-
Laboratory safety tests.
-
-
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the HDRS-17 total score.
-
Response and remission rates are compared between groups using logistic regression.
-
Safety data are summarized descriptively.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of tricyclic antidepressants is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[23] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The differential efficacy and side effect profiles of various TCAs can be partly explained by their varying affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as their affinities for other receptors.[4][19]
The following diagram illustrates the primary signaling pathway of TCAs and their off-target receptor interactions that contribute to their side effect profile.
Caption: Mechanism of action and side effects of TCAs.
The following diagram illustrates a typical workflow for a randomized controlled trial comparing a TCA to a placebo.
Caption: Workflow of a typical TCA clinical trial.
References
- 1. Dry mouth effects from drugs used for depression, anxiety, schizophrenia and bipolar mood disorder in adults: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral and dental effects of antidepressants - Australian Prescriber [australianprescriber.tg.org.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amitriptyline versus placebo for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. hims.com [hims.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Effectiveness of antidepressant drugs: a triple-blind study comparing imipramine, desipramine, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Obsessive-compulsive disorder: a double-blind, placebo-controlled trial of clomipramine in 27 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the top 30 drugs associated with drug-induced constipation based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clomipramine - Wikipedia [en.wikipedia.org]
- 14. Efficacy and Safety of Low-Dose Doxepin in Depressed Patients Suffering From Insomnia: A Retrospective, Naturalistic Case Series Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. Xerostomia Induced by Psychiatric Medications: Prevalence, Impact, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nortriptyline safer than amitriptyline? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
- 23. southtees.nhs.uk [southtees.nhs.uk]
A Cross-Study Validation of Protriptyline's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of protriptyline, a tricyclic antidepressant (TCA), in relation to other commonly used antidepressants. The information is compiled from a cross-study validation of preclinical behavioral research in rodent models. Due to a notable scarcity of direct head-to-head preclinical studies involving this compound, this guide draws comparisons based on the well-documented behavioral effects of other TCAs with similar mechanisms of action, such as imipramine, desipramine, and amitriptyline, as well as the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
Mechanism of Action: A Brief Overview
This compound primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters, which is believed to be the underlying mechanism of its antidepressant effects. Unlike some other TCAs, this compound is noted for its stimulating rather than sedating properties.[1]
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of action of this compound.
Comparative Behavioral Data
The following tables summarize quantitative data from key preclinical behavioral tests used to assess antidepressant and anxiolytic effects. The data for this compound is limited; therefore, data for other representative antidepressants are provided for comparison.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
| Drug | Class | Dose (mg/kg) | Animal Model | Change in Immobility Time | Reference |
| This compound | TCA | - | - | Data not available in searched literature | - |
| Desipramine | TCA | 4-16 | Swiss Mice | Significant decrease | [2] |
| Imipramine | TCA | 16 | Swiss Mice | Significant decrease | [2] |
| Fluoxetine | SSRI | 4-16 | Swiss Mice | No significant change in some studies | [2] |
| Fluvoxamine | SSRI | 32 | C57BL/6J Mice | No significant effect | [3] |
Note: The effectiveness of SSRIs in the FST can be strain-dependent and may require modifications to the standard protocol to be observed.[4]
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model where a reduction in immobility time suggests antidepressant efficacy.
| Drug | Class | Dose (mg/kg) | Animal Model | Change in Immobility Time | Reference |
| This compound | TCA | - | - | Data not available in searched literature | - |
| Amitriptyline | TCA | 10 | Male CD1 Mice | Significant decrease | [5] |
| Imipramine | TCA | - | Mice | Dose-dependent decrease (Meta-analysis) | [6] |
| Fluoxetine | SSRI | - | Mice | Dose-dependent decrease (Meta-analysis) | [6] |
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Drug | Class | Dose (mg/kg) | Animal Model | Change in Open Arm Time | Reference |
| This compound | TCA | - | - | Data not available in searched literature | - |
| Nortriptyline | TCA | - | Female Rats | No significant change | [7] |
| Fluoxetine | SSRI | - | Rats | No significant change in some studies | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate cross-study comparisons and replication.
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute swim session. This session serves to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle. Following the appropriate absorption time (typically 30-60 minutes for intraperitoneal injection), they are placed back into the swim cylinder for a 5-minute test session.
-
Data Acquisition: The session is recorded by a video camera. The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored by a trained observer or automated software.[4][8]
Caption: Forced Swim Test Workflow.
Tail Suspension Test
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Apparatus: A chamber that allows for the mouse to be suspended by its tail, preventing it from escaping or holding onto any surfaces.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is then suspended by the tape from a lever or a platform within the chamber.
-
The test duration is typically 6 minutes.
-
Data Acquisition: The entire session is recorded. The total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement, hanging passively.[9]
Caption: Tail Suspension Test Workflow.
Elevated Plus Maze
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a period of 5 minutes.
-
Data Acquisition: A video tracking system records the animal's movement. The primary measures of interest are the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
Caption: Elevated Plus Maze Workflow.
Conclusion
This compound, as a tricyclic antidepressant with a primary action on norepinephrine reuptake, is expected to exhibit antidepressant-like effects in preclinical models such as the Forced Swim Test and Tail Suspension Test, characterized by a reduction in immobility time. Its effects on anxiety-like behavior in the Elevated Plus Maze are less predictable based on its mechanism of action alone and would require empirical investigation.
The data presented for other TCAs, such as desipramine, imipramine, and amitriptyline, provide a strong basis for inferring the likely behavioral profile of this compound in these standardized tests. However, the lack of direct comparative studies underscores a significant gap in the preclinical literature. Future research should aim to include this compound in head-to-head comparisons with other antidepressants to provide a more definitive and quantitative validation of its behavioral effects. This would be invaluable for researchers and clinicians seeking to understand the nuanced differences between various antidepressant medications.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects in various mice strains in the forced swimming test - ProQuest [proquest.com]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protriptyline and Newer Antidepressants: An Objective Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the tricyclic antidepressant (TCA) protriptyline against newer classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and atypical antidepressants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, side effect profiles, and mechanisms of action supported by available experimental data.
Executive Summary
This compound, a secondary amine TCA, exerts its antidepressant effects primarily through the inhibition of norepinephrine reuptake, with a lesser effect on serotonin reuptake.[1][2] While historically effective, its use has declined with the advent of newer agents that offer a more favorable side-effect profile.[3][4] Newer antidepressants, such as SSRIs (e.g., fluoxetine, sertraline, citalopram, escitalopram), SNRIs (e.g., venlafaxine, duloxetine), and atypical antidepressants (e.g., bupropion, mirtazapine), have more selective mechanisms of action, generally leading to better tolerability.[5][6][7] This guide synthesizes available data to facilitate a direct comparison of these agents.
Mechanism of Action: A Tale of Two Pathways
This compound's primary mechanism involves blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[8][9] It also has a lower affinity for the serotonin transporter (SERT).[10] In contrast, SSRIs selectively block SERT, while SNRIs block both SERT and NET.[11][12] Atypical antidepressants have varied mechanisms, such as bupropion's inhibition of norepinephrine and dopamine reuptake, and mirtazapine's antagonism of presynaptic α2-adrenergic receptors and post-synaptic serotonin receptors.[13]
The differing receptor affinities and mechanisms of action give rise to the distinct efficacy and side-effect profiles of these drug classes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a selection of newer antidepressants. Data is compiled from various sources and may not be from direct head-to-head trials in all cases.
Table 1: Receptor Binding Affinities (Ki, nM)
| Drug | Class | NET | SERT | DAT |
| This compound | TCA | 1.41 [10] | 19.6 [10] | 2100 [10] |
| Fluoxetine | SSRI | 640 | 1 | 1800 |
| Sertraline | SSRI | 420 | 0.29 | 25 |
| Citalopram | SSRI | 4950 | 1.8 | 6960 |
| Venlafaxine | SNRI | 2480 | 36 | 4530 |
| Duloxetine | SNRI | 10 | 0.8 | 240 |
| Bupropion | Atypical | 52600 | 19000 | 526 |
Lower Ki value indicates higher binding affinity.
Table 2: Comparative Efficacy (Remission Rates)
| Drug | Class | Remission Rate (%) | Notes |
| This compound | TCA | N/A | Direct comparative data with newer agents is limited. TCAs as a class have shown comparable efficacy to SSRIs in outpatients.[5] |
| Escitalopram | SSRI | ~47% | Generally considered one of the more effective SSRIs.[14] |
| Sertraline | SSRI | ~45% | Comparable efficacy to other SSRIs. |
| Venlafaxine | SNRI | ~45% | May have a slight efficacy advantage over SSRIs in some studies.[15] |
| Mirtazapine | Atypical | ~40% | Comparable efficacy to TCAs and SSRIs.[15] |
Remission is often defined as a score of ≤7 on the Hamilton Depression Rating Scale (HAM-D).[16]
Table 3: Comparative Side Effect Incidence (Reported as Frequent)
| Side Effect | This compound (TCA) | SSRIs (e.g., Fluoxetine) | SNRIs (e.g., Venlafaxine) | Atypicals (e.g., Bupropion) |
| Anticholinergic (Dry Mouth, Constipation, Blurred Vision) | High [16] | Low | Moderate | Low |
| Sedation | Moderate[17] | Variable | Low | Low (can be activating) |
| Weight Gain | Moderate[18] | Variable | Low | Low (often weight loss)[19] |
| Sexual Dysfunction | Moderate | High[20] | High | Low[13] |
| Nausea | Low | High[20] | High[12] | Moderate |
| Insomnia/Agitation | High | High | Moderate | High |
| Cardiovascular Effects (e.g., Orthostatic Hypotension) | High [3] | Low | Moderate (can increase blood pressure)[6] | Low |
Experimental Protocols: A Look at Clinical Trial Design
Comparative clinical trials for antidepressants typically follow a structured protocol to ensure the validity and reliability of the results.
Key Methodological Components:
-
Patient Population: Adult outpatients (typically 18-65 years) diagnosed with Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).[21]
-
Inclusion Criteria: A baseline score on a standardized depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HAM-D17), indicating at least a moderate level of depression (e.g., HAM-D ≥ 18).[21]
-
Exclusion Criteria: Comorbid psychiatric disorders (e.g., bipolar disorder, psychosis), substance use disorders, significant medical conditions, and recent use of other psychotropic medications.[22][23]
-
Study Design: Randomized, double-blind, active-comparator (and sometimes placebo-controlled) trials are the gold standard.[1]
-
Dosage and Administration: Dosages are often flexible within a predefined therapeutic range to optimize efficacy and tolerability for individual patients. For example, a trial comparing this compound and a newer agent might involve a titration phase followed by a fixed-dose or flexible-dose maintenance phase.
-
Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the total score of a depression rating scale, most commonly the HAM-D17.[24] Secondary outcomes often include the percentage of patients achieving response (≥50% reduction in HAM-D score) and remission (HAM-D score ≤7).[16] Safety and tolerability are assessed through the recording of adverse events.
Signaling Pathways: A Deeper Dive
The therapeutic effects of antidepressants are not solely due to the acute increase in synaptic neurotransmitters but also involve downstream neuroadaptive changes.[25]
This compound (TCA) and SNRI Signaling: By inhibiting the reuptake of norepinephrine, this compound and SNRIs lead to the activation of adrenergic receptors.[8][9] This can trigger a cascade of intracellular events, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9] cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9] Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[25] SNRIs and to a lesser extent, this compound, also initiate similar cascades through the serotonergic system.
SSRI Signaling: SSRIs, by selectively increasing synaptic serotonin, activate various serotonin receptors. The activation of certain G-protein coupled serotonin receptors can also lead to the modulation of adenylyl cyclase and the cAMP-PKA-CREB pathway, ultimately converging on the upregulation of neurotrophic factors like BDNF.
Conclusion
This compound remains a relevant compound for understanding the neurobiology of depression and the evolution of antidepressant pharmacotherapy. While newer agents generally offer a superior safety and tolerability profile, the efficacy of TCAs in certain patient populations underscores the complexity of treating major depressive disorder. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology, efficacy, and safety of these different classes of antidepressants is essential for the continued development of more effective and better-tolerated treatments for depression. Direct, head-to-head comparative trials of this compound with a wider range of modern antidepressants would be beneficial to more precisely delineate its relative therapeutic position.
References
- 1. Antidepressant Study Design Affects Patient Expectancy: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Depression (major depressive disorder) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Efficacy and safety of citalopram versus amitriptyline in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 7. Antidepressants: Types, side effects, uses, and effectiveness [medicalnewstoday.com]
- 8. Norepinephrine involvement in antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. hcn.health [hcn.health]
- 14. psychiatrist.com [psychiatrist.com]
- 15. Remission, dropouts, and adverse drug reaction rates in major depressive disorder: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 18. Scholars@Duke publication: Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis. [scholars.duke.edu]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Serotonin - Wikipedia [en.wikipedia.org]
- 22. Antidepressant study design affects patient expectancy: a pilot study | Psychological Medicine | Cambridge Core [cambridge.org]
- 23. ClinPGx [clinpgx.org]
- 24. What's better: Duloxetine vs this compound? – meds.is [meds.is]
- 25. researchgate.net [researchgate.net]
Independent Validation of Published Protriptyline Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the tricyclic antidepressant protriptyline, focusing on its neuroprotective mechanisms and potential as a multi-target therapeutic agent. The information presented is intended to aid in the independent validation of key findings and to inform future research directions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published studies on this compound's therapeutic targets.
Table 1: Inhibitory Activity of this compound on Key Alzheimer's Disease Targets
| Target | IC50 (µM) | Inhibition Type | Kinetic Constant (K_i) (µM) | Data Source |
| Acetylcholinesterase (AChE) | 25 | Competitive | 5 | Kumar et al., 2014 |
| β-secretase (BACE-1) | 25 | Competitive | 5 | Kumar et al., 2014 |
| Amyloid β (Aβ) Aggregation | - | - | - | Kumar et al., 2014 |
Table 2: Comparative Inhibitory Activity of Tricyclic Antidepressants on Vesicular Monoamine Transporter 2 (VMAT2)
| Compound | IC50 (µM) | Emax (%) | EC50 (µM) | Data Source |
| This compound | 4.35 | - | - | Grunder et al., 2024 |
| Desipramine | - | - | 17.1 | Grunder et al., 2024 |
| Amoxapine | 7.79 | - | 18.46 | Grunder et al., 2024 |
| Imipramine | - | 245.36 | - | Grunder et al., 2024 |
| Mianserin | - | 223.48 | - | Grunder et al., 2024 |
Note: Emax represents the maximum upregulation of VMAT2 activity, and EC50 is the concentration for 50% of the maximal effect.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for independent validation.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay, based on the Ellman method, measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically at 412 nm.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human recombinant AChE in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide, in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. A control group with no inhibitor should be included.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the acetylthiocholine substrate and DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk plots.
-
β-secretase (BACE-1) Inhibition Assay
Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A specific BACE-1 substrate peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of recombinant human BACE-1 enzyme in assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Prepare a solution of the FRET-based BACE-1 substrate.
-
-
Assay Procedure:
-
In a black 96-well plate, add the BACE-1 enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells, including a no-inhibitor control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE-1 substrate to each well.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity for each this compound concentration.
-
Determine the percent inhibition and calculate the IC50 value.
-
Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value using Lineweaver-Burk plots.
-
Amyloid β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay monitors the aggregation of Aβ peptides into fibrils over time.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of synthetic Aβ(1-42) peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of Thioflavin T in buffer.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ peptide solution with varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
Fluorescence Measurement:
-
At specified time points, add an aliquot of the Thioflavin T stock solution to each well.
-
Measure the fluorescence intensity (e.g., excitation at 450 nm and emission at 485 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation kinetics in the presence of different concentrations of this compound to the control to assess its inhibitory effect.
-
Western Blot Analysis for NFκB-BDNF/CREB Signaling Pathway
Principle: Western blotting is used to detect and quantify specific proteins in a sample. In this context, it is used to measure the levels of key proteins in the NFκB-BDNF/CREB signaling pathway in response to this compound treatment in a cellular or animal model.
Protocol Outline:
-
Sample Preparation (from a rat model of Alzheimer's disease):
-
Following treatment with this compound or vehicle, sacrifice the animals and dissect the hippocampus and cortex.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NFκB, NFκB, BDNF, p-CREB, CREB, and a loading control like GAPDH or β-actin).
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to account for variations in protein loading.
-
Visualizations
Signaling Pathway
Caption: this compound's neuroprotective mechanism in an Alzheimer's model.
Experimental Workflow
Caption: Experimental workflow for validating this compound's therapeutic potential.
A Comparative Analysis of the Potency of Protriptyline and Imipramine
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the relative potency of two tricyclic antidepressants (TCAs), protriptyline and imipramine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their biochemical and pharmacological profiles based on experimental data.
Introduction
This compound and imipramine are both tricyclic antidepressants that exert their therapeutic effects primarily by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft.[1] As a secondary amine TCA, this compound primarily acts on norepinephrine reuptake, while imipramine, a tertiary amine TCA, has a more balanced effect on both serotonin and norepinephrine reuptake.[2] Understanding their relative potencies at the norepinephrine transporter (NET) and the serotonin transporter (SERT) is crucial for elucidating their distinct pharmacological profiles and clinical applications.
Data Presentation: A Quantitative Comparison of Binding Affinities
The relative potency of this compound and imipramine can be quantitatively assessed by their binding affinities (Ki values) for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT). A lower Ki value indicates a higher binding affinity. The following table summarizes these values from a comparative study, providing a direct assessment of their potency at these primary targets.[3]
| Compound | hNET Ki (nM) | hSERT Ki (nM) | Selectivity (SERT/NET) |
| This compound | 1.1 | 35 | 31.8 |
| Imipramine | 20 | 1.1 | 0.055 |
Data from Owens et al., 1997, Journal of Pharmacology and Experimental Therapeutics.[3]
Experimental Protocols
The data presented above were generated using standardized in vitro experimental protocols. Below are detailed methodologies for the key experiments cited.
Competitive Radioligand Binding Assay for hNET and hSERT
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target transporter.
Materials:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.
-
Assay binding buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Radioligand: For hNET, [3H]nisoxetine; for hSERT, [3H]citalopram.
-
Test compounds: this compound and imipramine at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[4]
Procedure:
-
Membrane Preparation:
-
HEK-293 cells expressing the target transporter are harvested and homogenized in cold lysis buffer.[4]
-
The homogenate is centrifuged at low speed to remove cellular debris.[4]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.[4]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[4]
-
-
Binding Assay:
-
On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final assay binding buffer.[4]
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells).[4]
-
A solution of the test compound (this compound or imipramine) at various concentrations or buffer for total binding.
-
A fixed concentration of the appropriate radioligand.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters, which traps the membrane-bound radioligand.[4]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Inhibition Assay using Synaptosomes
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue (e.g., from rodents).
-
Homogenization buffer: 0.32 M sucrose solution.[5]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter: [3H]norepinephrine or [3H]serotonin.
-
Test compounds: this compound and imipramine at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Synaptosome Preparation:
-
Brain tissue is homogenized in ice-cold 0.32 M sucrose solution.[5]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomes.[5]
-
The synaptosome pellet is washed and resuspended in the assay buffer.[6]
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound or buffer.
-
The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).
-
-
Separation and Detection:
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The radioactivity trapped within the synaptosomes on the filters is measured by scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound and imipramine involves the blockade of norepinephrine and serotonin reuptake at the presynaptic terminal. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors. Downstream signaling pathways, such as the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP Response Element-Binding Protein (CREB) pathway, are subsequently modulated, leading to changes in gene expression and neuronal function that are thought to underlie their therapeutic effects.[7][8]
References
- 1. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. | Semantic Scholar [semanticscholar.org]
- 2. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the cAMP-PKA-CREB-BDNF pathway in abnormal behaviours of serotonin transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Protriptyline in Focus: A Comparative In Vitro Benchmark Against Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of protriptyline with other classical tricyclic antidepressants (TCAs). By presenting key pharmacological data from various in vitro assays, this document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development. The data herein is compiled from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Pharmacological Profile: A Quantitative Comparison
The therapeutic and adverse effects of tricyclic antidepressants are largely dictated by their affinity for various neurotransmitter transporters and receptors. The following tables summarize the in vitro binding affinities (Ki in nM) and reuptake inhibition potencies (IC50 in nM) of this compound and other commonly studied TCAs. Lower values indicate higher affinity or potency.
Table 1: Monoamine Transporter Affinity
This compound exhibits a strong preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT), a characteristic shared with other secondary amine TCAs like desipramine and nortriptyline. Its affinity for the dopamine transporter (DAT) is notably low.
| Drug | NET (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) |
| This compound | 1.41 [1] | 19.6 [1] | 2100 [1] |
| Amitriptyline | 50 | 20 | - |
| Clomipramine | 54 | 0.14 | - |
| Desipramine | 0.3 - 8.6 | 22 - 180 | - |
| Doxepin | - | - | - |
| Imipramine | - | - | - |
| Nortriptyline | 10 | - | - |
Table 2: Receptor Antagonism Profile
The side-effect profile of TCAs is often attributed to their antagonist activity at various receptors, including histaminic, muscarinic, and adrenergic receptors.
| Drug | Histamine H1 (Ki, nM) | Muscarinic M1-M5 (Ki, nM) | Adrenergic α1 (Ki, nM) | Adrenergic α2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |
| This compound | - | - | - | - | - | - |
| Amitriptyline | - | - | - | - | - | - |
| Clomipramine | - | - | - | - | - | - |
| Desipramine | - | - | - | - | - | - |
| Doxepin | 2.6 x 10⁻² | - | - | - | - | - |
| Imipramine | - | - | - | - | 136 | - |
| Nortriptyline | - | - | - | - | - | - |
Experimental Methodologies
The following sections detail the generalized protocols for the key in vitro assays used to generate the data presented above.
Radioligand Binding Assays
These assays are employed to determine the affinity of a drug for a specific receptor or transporter.
Principle: A radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The ability of the test compound (e.g., this compound) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.
Generalized Protocol:
-
Preparation of Membranes: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a drug to inhibit the reuptake of neurotransmitters into cells or synaptosomes.
Principle: Cells or synaptosomes that express the target transporter are incubated with a radiolabeled neurotransmitter. The ability of the test compound to block the uptake of the radiolabeled neurotransmitter is measured.
Generalized Protocol:
-
Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions by homogenization and centrifugation. Alternatively, cultured cells stably expressing the transporter of interest are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate fundamental concepts related to the in vitro evaluation of tricyclic antidepressants.
Caption: Mechanism of action of TCAs at the monoamine transporters.
References
Safety Operating Guide
Navigating the Disposal of Protriptyline: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of protriptyline are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this tricyclic antidepressant must adhere to specific procedures to mitigate risks and comply with regulations. This guide provides a comprehensive overview of the proper disposal of this compound, addressing its classification, environmental impact, and step-by-step disposal instructions.
Regulatory Landscape and Waste Classification
This compound, while not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), should be managed with a high degree of caution.[1] Safety Data Sheets (SDS) for this compound consistently advise that it be disposed of in accordance with all applicable federal, state, and local regulations.[2] The recommended disposal method is typically incineration at a licensed hazardous waste facility.[2] This cautious approach is warranted due to the environmental persistence of tricyclic antidepressants.
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] A pharmaceutical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the environmental profile of this compound, treating it as a non-routine, potentially hazardous waste is a prudent measure for laboratories.
Environmental Impact and Ecotoxicity
Tricyclic antidepressants, including this compound, are not readily biodegradable and can persist in the environment.[5][6] Studies have shown that these compounds are not effectively removed by conventional wastewater treatment processes and can be detected in treated water.[5][6] Their presence in aquatic environments is a concern as they can act as endocrine-disrupting agents.[5] The incomplete removal from wastewater treatment plants allows for a continuous introduction of these compounds into aquatic ecosystems.[6] Therefore, improper disposal, such as flushing down the drain, must be strictly avoided to prevent environmental contamination.
| Environmental Consideration | Finding | Reference |
| Biodegradability | Not readily hydrolyzed or biodegraded by aerobic sludge. | [5] |
| Wastewater Treatment | Incomplete removal by conventional wastewater treatment plants. | [6] |
| Ecotoxicity | Potential endocrine disrupting agents. | [5] |
Procedural Guidance for this compound Disposal
Laboratories must establish clear and compliant protocols for the disposal of unused, expired, or contaminated this compound. The following step-by-step process outlines the recommended procedures:
-
Segregation: Unused or waste this compound should be segregated from general laboratory waste. It should be placed in a designated, properly labeled hazardous waste container.
-
Containerization: The waste container must be robust, leak-proof, and compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: The sealed waste container should be stored in a secure, designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company. This ensures that the waste will be transported and disposed of in compliance with all regulations.
-
Incineration: The preferred method of disposal for this compound is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain detailed records of all this compound waste disposal activities, including the date, quantity, and the name of the disposal company. These records are essential for regulatory compliance and internal audits.
Decision-Making for this compound Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound in a laboratory setting.
Experimental Protocols for Degradation
While incineration remains the standard for disposal, research into the degradation of tricyclic antidepressants is ongoing. Advanced Oxidation Processes (AOPs), such as the photoelectro-Fenton process, have shown effectiveness in degrading amitriptyline, a structurally similar compound.[7] These experimental methods aim to mineralize the antidepressant into less harmful substances.
A typical experimental setup for a forced degradation study of a tricyclic antidepressant might involve:
-
Preparation of the drug solution: A standard solution of the drug is prepared in a suitable solvent.
-
Application of stress conditions: The solution is subjected to various stress conditions, such as acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), and photolysis (exposure to UV light).[8]
-
Sample analysis: At various time points, samples are withdrawn and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the extent of degradation and identify any degradation products.[7][8]
It is important to note that these are experimental procedures and not approved disposal methods for laboratory waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting both human health and the environment.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. abmole.com [abmole.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. pwaste.com [pwaste.com]
- 5. Study of degradation of amitriptyline antidepressant by different electrochemical advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Protriptyline
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle protriptyline. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to prevent exposure through inhalation, skin contact, eye contact, or ingestion. The required PPE includes:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side shields that conform to EU standard EN166 or NIOSH standards in the US. A face shield should be used in situations where splashing is a risk.
-
Skin Protection :
-
Gloves : Protective gloves are mandatory. While specific breakthrough times for this compound are not available, nitrile gloves offer good general protection against solids and various solvents. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing : An impervious, flame-resistant lab coat or clothing is required to protect the skin.[1] Ensure clothing is fully buttoned.
-
-
Respiratory Protection : If engineering controls such as a fume hood are not available or if exposure limits are exceeded and irritation is experienced, a full-face respirator should be used.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound hydrochloride. It is important to note that no official Occupational Exposure Limits (OELs) have been established for this compound.
| Parameter | Value | Reference |
| Oral LD50 (Mouse) | 221 mg/kg | [2] |
| Oral LD50 (Rat) | 229 mg/kg | [2] |
| Occupational Exposure Limits (OELs) | No data available | [1][3] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4] The use of a certified chemical fume hood is strongly recommended to minimize inhalation risks.
-
Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[4]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols during handling.[3][4]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
-
Use dedicated spatulas and weighing boats for measuring solid this compound.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent contamination and exposure to air.[3][4]
-
Store away from direct sunlight and sources of ignition.[4]
-
The recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and weighing boats, must be disposed of as hazardous waste.
-
Place all contaminated disposable materials in a suitable, labeled, and closed container for disposal.[3]
-
Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
1. Spill Response:
-
Evacuate personnel from the immediate area of the spill.[4]
-
Ensure the area is well-ventilated.[4]
-
Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[4]
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid generating dust.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Dispose of all contaminated materials as hazardous waste.[4]
2. First Aid Measures:
-
Inhalation : Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin thoroughly with large amounts of water.[4] A physician should be consulted.[4]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids with your fingers.[1][4] Remove any contact lenses if it is safe to do so.[4] Seek prompt medical attention from a physician.[4]
-
Ingestion : If the person is conscious, wash out their mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Do NOT induce vomiting unless directed by medical personnel.[4] Seek immediate medical attention.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. scandiagear.com [scandiagear.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
